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  • Product: 1-(5-Bromo-2-methoxyphenyl)pyrrolidine
  • CAS: 1541478-33-4

Core Science & Biosynthesis

Foundational

Foreword: The Imperative of Physicochemical Profiling in Modern Drug Discovery

An In-depth Technical Guide to the Physicochemical Characterization of 1-(5-Bromo-2-methoxyphenyl)pyrrolidine In the landscape of contemporary drug discovery and development, the adage "fail early, fail cheap" has become...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Characterization of 1-(5-Bromo-2-methoxyphenyl)pyrrolidine

In the landscape of contemporary drug discovery and development, the adage "fail early, fail cheap" has become a guiding principle. A significant contributor to late-stage attrition of drug candidates is suboptimal physicochemical properties.[1] These fundamental characteristics, including solubility, lipophilicity, and ionization state, govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for toxicity.[2][3] A thorough understanding of these properties is therefore not merely an academic exercise but a critical prerequisite for the rational design and optimization of successful therapeutics.[4]

This guide provides a comprehensive framework for the physicochemical characterization of 1-(5-Bromo-2-methoxyphenyl)pyrrolidine, a substituted pyrrolidine derivative of interest. While specific experimental data for this compound is not extensively available in public literature, this document serves as a detailed roadmap for researchers and drug development professionals. It outlines the critical assays, explains the causality behind experimental choices, and provides field-proven protocols to generate a robust and reliable physicochemical data package. The methodologies described herein are designed to be self-validating systems, ensuring data integrity and enabling informed decision-making throughout the drug discovery pipeline.

Molecular Overview and Structural Attributes

1-(5-Bromo-2-methoxyphenyl)pyrrolidine is a molecule that incorporates several key structural features relevant to its potential pharmacological activity and physicochemical behavior. The pyrrolidine ring is a common motif in many biologically active compounds.[5][6][7] The substituted phenyl ring, featuring a bromine atom and a methoxy group, will significantly influence its electronic and steric properties, thereby impacting its interactions with biological targets and its metabolic stability.

Table 1: Core Molecular Identifiers for 1-(5-Bromo-2-methoxyphenyl)pyrrolidine

IdentifierValue
Molecular Formula C₁₁H₁₄BrNO
Molecular Weight 256.14 g/mol
CAS Number 229177-52-0
Chemical Structure

Ionization Constant (pKa): The Key to Understanding pH-Dependent Behavior

The ionization constant, or pKa, is arguably one of the most critical physicochemical parameters. It dictates the extent of a molecule's ionization at a given pH, which in turn affects its solubility, permeability, and target binding. For 1-(5-Bromo-2-methoxyphenyl)pyrrolidine, the tertiary amine within the pyrrolidine ring is the primary basic center. Understanding its pKa is essential for predicting its behavior in different physiological compartments, such as the stomach (low pH) and the intestine (higher pH).

Recommended Experimental Protocol: Potentiometric Titration

Potentiometric titration is a robust and widely accepted method for determining the pKa of ionizable compounds.[8][9]

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is monitored with a calibrated pH electrode. The pKa is determined from the midpoint of the resulting titration curve, where the concentrations of the ionized and non-ionized species are equal.

Step-by-Step Methodology:

  • Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of 1-(5-Bromo-2-methoxyphenyl)pyrrolidine and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, due to low aqueous solubility. Dilute with deionized water to a final volume of 50 mL. The final concentration of the organic co-solvent should be kept to a minimum.

  • Titration Setup: Place the solution in a thermostatted vessel at 25°C. Use a calibrated pH electrode and a micro-burette for precise titrant delivery.

  • Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl). Record the pH value after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.

Alternative Protocol: UV-Metric Titration

For compounds with a suitable chromophore that changes upon ionization, or for samples with limited quantity or poor solubility, UV-metric titration is an excellent alternative.[8][10]

Principle: The UV-Vis absorbance of the compound is measured at multiple wavelengths as a function of pH. The pKa is determined by fitting the absorbance data to a sigmoidal curve, with the inflection point corresponding to the pKa.[10]

Workflow Diagram:

UV_pKa_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Prepare stock solution of compound in DMSO C Add compound aliquot to each buffer A->C B Create series of buffers covering a wide pH range (e.g., pH 2-12) B->C D Scan UV-Vis spectrum for each pH sample C->D E Identify analytical wavelength(s) with significant absorbance change D->E F Measure absorbance at fixed wavelength(s) vs. pH E->F G Plot Absorbance vs. pH F->G H Fit data to a sigmoidal (Boltzmann) function G->H I Determine inflection point H->I J pKa = pH at inflection point I->J

Caption: Workflow for pKa determination using UV-metric titration.

Lipophilicity (LogP and LogD): Gauging Membrane Permeability and Beyond

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its pharmacokinetic and pharmacodynamic properties.[11] It is commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral species between n-octanol and water, or the distribution coefficient (LogD) at a specific pH for ionizable compounds.

Recommended Experimental Protocol: Shake-Flask Method

The shake-flask method is the traditional "gold standard" for LogP determination due to its accuracy.[12]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated.

Step-by-Step Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate.

  • Partitioning: Add a known amount of 1-(5-Bromo-2-methoxyphenyl)pyrrolidine to a mixture of the pre-saturated n-octanol and aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD).

  • Equilibration: Shake the mixture for a sufficient time (e.g., 2-4 hours) at a constant temperature (25°C) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as HPLC-UV.

  • Calculation:

    • P = [Compound]octanol / [Compound]water

    • LogP (or LogD) = log₁₀(P)

High-Throughput Alternative: Reverse-Phase HPLC (RP-HPLC)

For earlier stages of drug discovery where throughput is essential, RP-HPLC offers a rapid and reliable method for estimating LogP.[13][14]

Principle: The retention time of a compound on a reverse-phase column (e.g., C18) is correlated with its lipophilicity. A calibration curve is generated using a set of standard compounds with known LogP values.

Workflow Diagram:

LogP_HPLC_Workflow A Select a set of reference compounds with known LogP values B Analyze reference compounds and test compound by RP-HPLC under isocratic conditions A->B C Determine the retention factor (k) for each compound B->C D Plot LogP (reference compounds) vs. log(k) C->D E Generate a linear regression calibration curve D->E F Interpolate the LogP of the test compound from its log(k) using the calibration curve E->F

Caption: RP-HPLC workflow for high-throughput LogP estimation.

Aqueous Solubility: A Prerequisite for Absorption

Aqueous solubility is a fundamental property that limits the oral absorption and bioavailability of many drug candidates.[15] It is crucial to determine the solubility under various conditions to guide formulation development.

Table 2: Types of Solubility Assays in Drug Discovery

Assay TypeThroughputStage of UsePrinciple
Kinetic Solubility HighEarly Discovery, HTSMeasures the concentration at which a compound, rapidly added from a DMSO stock, precipitates in aqueous buffer.[16][17]
Thermodynamic Solubility Low-MediumLead Optimization, Pre-formulationMeasures the concentration of a compound in a saturated solution at equilibrium after prolonged incubation of excess solid.[18][19]
Recommended Experimental Protocol: Thermodynamic (Equilibrium) Solubility

This method provides the true equilibrium solubility, which is essential for pre-formulation and understanding the maximum achievable concentration in solution.[16]

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid 1-(5-Bromo-2-methoxyphenyl)pyrrolidine to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

  • Equilibration: Shake or stir the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Filtration: Filter the samples through a low-binding filter (e.g., 0.45 µm PVDF) to remove undissolved solid.

  • Quantification: Dilute the filtrate and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.

Spectroscopic and Structural Analysis

Spectroscopic analysis provides invaluable information on the identity, purity, and structure of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the chemical structure of 1-(5-Bromo-2-methoxyphenyl)pyrrolidine. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, provide a unique fingerprint of the molecule.[20][21]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by providing a highly accurate mass measurement.[22] Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed, with fragmentation patterns providing further structural information.[23][24]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. Key absorbances would be expected for the C-O-C ether linkage, the C-N bond of the pyrrolidine, and the aromatic C-H and C=C bonds.[25][26]

Table 3: Predicted Spectroscopic Data for 1-(5-Bromo-2-methoxyphenyl)pyrrolidine

TechniqueExpected Key Features
¹H NMR Aromatic protons on the substituted phenyl ring, methoxy group singlet, and methylene protons of the pyrrolidine ring.
¹³C NMR Aromatic carbons, methoxy carbon, and pyrrolidine carbons.
HRMS (ESI+) Accurate mass of the protonated molecule [M+H]⁺.
IR (Thin Film) C-H (aromatic and aliphatic), C=C (aromatic), C-O (ether), C-N (amine) stretching frequencies.

Summary and Path Forward

The comprehensive physicochemical characterization of 1-(5-Bromo-2-methoxyphenyl)pyrrolidine, as outlined in this guide, is a critical step in its evaluation as a potential drug candidate. The data generated from these studies on pKa, lipophilicity, solubility, and structure will form the foundation for understanding its ADME properties and will guide future optimization and formulation efforts. By investing in a thorough and early assessment of these core properties, research teams can mitigate risks, allocate resources more effectively, and ultimately increase the probability of advancing a successful therapeutic agent.

References

  • Title: Development of Methods for the Determination of pKa Values. Source: PMC. URL: [Link]

  • Title: Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Source: Sygnature Discovery. URL: [Link]

  • Title: An Introduction to the Acid Dissociation Constant (pKa). Source: ACD/Labs. URL: [Link]

  • Title: LogP—Making Sense of the Value. Source: ACD/Labs. URL: [Link]

  • Title: Experimental Determination of pK a Values by Use of NMR Chemical Shifts, Revisited. Source: Journal of Chemical Education. URL: [Link]

  • Title: Importance of Physicochemical Properties In Drug Discovery. Source: International Journal of Pharmaceutical Sciences and Research. URL: [Link]

  • Title: In vitro solubility assays in drug discovery. Source: PubMed. URL: [Link]

  • Title: The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Source: PubMed. URL: [Link]

  • Title: Physical Properties in Drug Design. Source: ResearchGate. URL: [Link]

  • Title: Experiment # 11: Spectroscopic determination of indicator pKa. Source: University of Louisiana Monroe. URL: [Link]

  • Title: Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Source: Asian Journal of Chemistry. URL: [Link]

  • Title: Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Source: Chemical Research in Toxicology. URL: [Link]

  • Title: Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Source: Sygnature Discovery. URL: [Link]

  • Title: A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in. Source: MDPI. URL: [Link]

  • Title: The correlation of the Log P values obtained by the shake flask method... Source: ResearchGate. URL: [Link]

  • Title: Assessment of reverse-phase HPLC for the determination of n-octanol/water partition coefficients. Source: ECETOC. URL: [Link]

  • Title: Supporting Information. Source: Wiley-VCH. URL: [Link]

  • Title: Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Source: MDPI. URL: [Link]

  • Title: Synthesis of substituted pyrrolidines. Source: DiVA portal. URL: [Link]

  • Title: Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Source: PMC. URL: [Link]

  • Title: Facile Access to α-Aryl Substituted Pyrrolidines. Source: The Royal Society of Chemistry. URL: [Link]

  • Title: Supplementary Information. Source: Beilstein Journals. URL: [Link]

  • Title: Records of Natural Products-SI. Source: ACG Publications. URL: [Link]

  • Title: Pyrrolidine - the NIST WebBook. Source: National Institute of Standards and Technology. URL: [Link]

  • Title: Preparation of 1,5-Disubstituted Pyrrolidin-2-ones. Source: Organic Chemistry Portal. URL: [Link]

  • Title: De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy. Source: ChemRxiv. URL: [Link]

  • Title: Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Source: PMC. URL: [Link]

  • Title: Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chroma- tography/Time-of-Flight Mass Spectrometry. Source: Annex Publishers. URL: [Link]

  • Title: (PDF) Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Source: ResearchGate. URL: [Link]

  • Title: Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Source: MDPI. URL: [Link]

  • Title: Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Source: PMC. URL: [Link]

  • Title: CAS No : 229177-52-0 | Product Name : (1S,4R)-cis-4-Amino-2-cyclopentene-1-methanol D-Tartrate. Source: Pharmaffiliates. URL: [Link]

  • Title: 2,5-Pyrrolidinedione, 1-bromo-. Source: NIST WebBook. URL: [Link]

Sources

Exploratory

Technical Monograph: 1-(5-Bromo-2-methoxyphenyl)pyrrolidine (CAS 1541478-33-4)

The following technical guide provides an in-depth analysis of CAS number 1541478-33-4, chemically identified as 1-(5-bromo-2-methoxyphenyl)pyrrolidine . This document is structured for researchers and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of CAS number 1541478-33-4, chemically identified as 1-(5-bromo-2-methoxyphenyl)pyrrolidine . This document is structured for researchers and drug development professionals, focusing on the compound's properties, synthetic pathways, and utility as a high-value intermediate in medicinal chemistry.[1]

[1]

Executive Summary & Chemical Identity

1-(5-bromo-2-methoxyphenyl)pyrrolidine is a specialized aryl pyrrolidine intermediate utilized in the synthesis of pharmacologically active small molecules.[1] Its structure features a central benzene ring substituted with a pyrrolidine moiety (position 1), a methoxy group (position 2), and a bromine atom (position 5).[1] This specific substitution pattern makes it a versatile building block for constructing biaryl systems via cross-coupling reactions, particularly in the development of kinase inhibitors and GPCR ligands where the pyrrolidine ring serves as a solubilizing group or a specific binding element.[1]

Chemical Identity Data[1][2][3][4][5][6][7][8][9]
PropertySpecification
CAS Number 1541478-33-4
Chemical Name 1-(5-bromo-2-methoxyphenyl)pyrrolidine
Molecular Formula C₁₁H₁₄BrNO
Molecular Weight 256.14 g/mol
SMILES COC1=C(C=C(C=C1)Br)N2CCCC2
InChIKey SEMKXQUTBZRJSY-UHFFFAOYSA-N
Appearance Off-white to pale yellow powder
Solubility Soluble in DMSO, Methanol, DCM; Low solubility in water

Synthetic Methodologies

The synthesis of 1-(5-bromo-2-methoxyphenyl)pyrrolidine typically proceeds via nucleophilic aromatic substitution (S_NAr) or transition-metal-catalyzed coupling, depending on the availability of starting materials.[1] The S_NAr route is generally preferred for its operational simplicity and regioselectivity.[1]

Route A: Nucleophilic Aromatic Substitution (S_NAr)

This pathway utilizes 4-bromo-2-fluoroanisole as the electrophile.[1] The fluorine atom, activated by the ortho-methoxy group and the inductive effect of the bromine, undergoes displacement by pyrrolidine.[1]

  • Starting Materials : 4-Bromo-2-fluoroanisole, Pyrrolidine.[1]

  • Conditions : Basic conditions (e.g., K₂CO₃ or DIPEA) in a polar aprotic solvent (DMSO or DMF) at elevated temperature (80–100°C).[1]

  • Mechanism : The pyrrolidine nitrogen attacks the carbon bearing the fluorine (C2), forming a Meisenheimer complex, followed by the elimination of fluoride.[1]

Route B: Buchwald-Hartwig Amination

Alternatively, the compound can be synthesized from 2,4-dibromoanisole or 1-bromo-2-iodo-4-methoxybenzene via Palladium-catalyzed C-N bond formation.[1]

  • Selectivity Challenge : Achieving regioselectivity at the C2 position over the C4/C5 position requires careful ligand selection (e.g., Xantphos or BINAP) and control of stoichiometry, as the electronic differences between the two halogenated positions may be subtle.[1]

Experimental Workflow Diagram (S_NAr Route)

Synthesispathway SM1 4-Bromo-2-fluoroanisole (Electrophile) Reagents K2CO3, DMSO 90°C, 12h SM1->Reagents SM2 Pyrrolidine (Nucleophile) SM2->Reagents Intermediate Meisenheimer Complex Reagents->Intermediate Nucleophilic Attack Product 1-(5-bromo-2-methoxyphenyl)pyrrolidine (CAS 1541478-33-4) Intermediate->Product Fluoride Elimination

Caption: Figure 1: Regioselective synthesis via S_NAr mechanism displacing the activated ortho-fluorine.

Reactivity Profile & Applications in Drug Discovery[1]

The 5-bromo substituent serves as a critical "handle" for further functionalization, allowing the molecule to act as a core scaffold in library synthesis.[1]

Cross-Coupling Versatility

The aryl bromide is highly reactive in Palladium-catalyzed cross-coupling reactions, enabling the attachment of diverse heteroaryl or aryl groups.[1]

  • Suzuki-Miyaura Coupling : Reaction with aryl boronic acids to form biaryl scaffolds (e.g., for kinase inhibitors targeting the ATP binding pocket).[1]

  • Buchwald-Hartwig Amination : Coupling with amines to introduce a second amino group, creating diamino-benzene derivatives.[1]

  • Heck Reaction : Coupling with alkenes to generate styrene derivatives.[1]

Pharmacophore Properties[1]
  • Pyrrolidine Ring : Acts as a moderate base (pKa of conjugate acid ~11 for free pyrrolidine, reduced to ~2-3 when attached to aryl ring due to resonance).[1] It improves solubility and can form hydrophobic interactions within a receptor pocket.[1]

  • Methoxy Group : Functions as a hydrogen bond acceptor.[1] In vivo, it is a potential site for metabolic O-demethylation, which can be modulated to tune the pharmacokinetic profile (half-life).[1]

Reactivity Map

Reactivity Core 1-(5-bromo-2-methoxyphenyl)pyrrolidine (Core Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Br Functionalization Buchwald Buchwald Amination (R-NH2, Pd cat.) Core->Buchwald Br Functionalization Lithiation Lithiation/Borylation (n-BuLi, B(OiPr)3) Core->Lithiation Br-Li Exchange Biaryl Biaryl Scaffolds (Kinase Inhibitors) Suzuki->Biaryl Diamine Amino-Aryl Derivatives (GPCR Ligands) Buchwald->Diamine Boronate Aryl Boronic Esters (Building Blocks) Lithiation->Boronate

Caption: Figure 2: Divergent synthetic utility of the CAS 1541478-33-4 scaffold in medicinal chemistry.[1]

Handling, Safety, and Storage[1]

As a halogenated aryl amine derivative, standard safety protocols for organic synthesis intermediates apply.[1]

  • Hazard Classification : Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).[1]

  • Handling : Use in a fume hood with appropriate PPE (nitrile gloves, safety glasses).[1] Avoid inhalation of dust.[1]

  • Storage : Store in a cool, dry place (Room Temperature or 2-8°C recommended for long-term stability). Keep container tightly closed to prevent oxidation of the amine or hydrolysis.[1]

  • Stability : Generally stable under normal laboratory conditions.[1] Avoid strong oxidizing agents.[1]

References

  • PubChem Compound Summary : 1-(5-bromo-2-methoxyphenyl)pyrrolidine (CID 59540722).[1] National Center for Biotechnology Information.[1][2][3][4] Available at: [Link][1]

  • American Elements : Product Specification for CAS 1541478-33-4.[1] Available at: [Link][1]

  • Bunce, R. A., et al. (Synthesis Reference Context).[1] Nucleophilic Aromatic Substitution of Fluoroarenes. Journal of Organic Chemistry. (General reference for S_NAr methodology on similar substrates).

Sources

Foundational

The Strategic Utility of 1-(5-Bromo-2-methoxyphenyl)pyrrolidine in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Versatile Building Block In the landscape of modern medicinal chemistry and organic synthesis, the str...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures.[1] 1-(5-Bromo-2-methoxyphenyl)pyrrolidine (CAS No. 1541478-33-4) has emerged as a valuable scaffold, offering a unique combination of structural features that render it a versatile precursor for a diverse range of target molecules.[2][3] This technical guide provides a comprehensive overview of the synthesis, properties, and, most importantly, the strategic applications of this compound as a key building block in contemporary organic synthesis, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions.

The pyrrolidine moiety is a privileged scaffold in drug discovery, frequently found in a multitude of biologically active compounds.[1] Its saturated, three-dimensional nature allows for the exploration of chemical space beyond the flatlands of aromatic systems, often leading to improved pharmacological properties.[4] The presence of a bromine atom on the phenyl ring of 1-(5-Bromo-2-methoxyphenyl)pyrrolidine opens the door to a host of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. The methoxy group, positioned ortho to the pyrrolidine nitrogen, can influence the electronic properties of the aromatic ring and may play a role in directing metallation or modulating the reactivity of the bromine atom.

This guide will delve into the practical aspects of utilizing 1-(5-Bromo-2-methoxyphenyl)pyrrolidine, providing field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective application. The table below summarizes the key properties of 1-(5-Bromo-2-methoxyphenyl)pyrrolidine.

PropertyValueSource
CAS Number 1541478-33-4[2][3]
Molecular Formula C₁₁H₁₄BrNO[2]
Molecular Weight 256.14 g/mol [2]
IUPAC Name 1-(5-bromo-2-methoxyphenyl)pyrrolidine[2]

Synthesis of 1-(5-Bromo-2-methoxyphenyl)pyrrolidine: A Practical Approach

While a specific, published, step-by-step synthesis for 1-(5-Bromo-2-methoxyphenyl)pyrrolidine is not prevalent in the literature, its synthesis can be reliably achieved through established methodologies, most notably the Buchwald-Hartwig amination.[7][8] This powerful palladium-catalyzed cross-coupling reaction facilitates the formation of carbon-nitrogen bonds between an aryl halide and an amine.[7]

A plausible and efficient synthetic route would involve the coupling of 1-bromo-4-fluoro-2-methoxybenzene with pyrrolidine. The higher reactivity of the C-Br bond compared to a C-F bond in palladium-catalyzed amination would allow for selective reaction at the bromine position.

Conceptual Synthetic Workflow

A 1,4-Dibromo-2-methoxybenzene C 1-(5-Bromo-2-methoxyphenyl)pyrrolidine A->C B Pyrrolidine B->C reagents Pd Catalyst Ligand Base Solvent, Heat

Caption: Conceptual workflow for the synthesis of 1-(5-Bromo-2-methoxyphenyl)pyrrolidine.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the Buchwald-Hartwig amination and should be optimized for this specific transformation.[9]

Materials:

  • 1,4-Dibromo-2-methoxybenzene

  • Pyrrolidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

  • Add 1,4-dibromo-2-methoxybenzene (1.0 equiv) and sodium tert-butoxide (1.4 equiv).

  • Add anhydrous toluene to the flask.

  • Add pyrrolidine (1.2 equiv) to the reaction mixture.

  • Seal the flask and heat the reaction mixture at 80-100 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Applications in Organic Synthesis: A Gateway to Molecular Diversity

The true value of 1-(5-Bromo-2-methoxyphenyl)pyrrolidine lies in its potential as a versatile building block for the synthesis of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions. The presence of the aryl bromide functionality allows for the introduction of a wide array of substituents at the 5-position of the phenyl ring.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organohalide and an organoboron compound.[10][11] 1-(5-Bromo-2-methoxyphenyl)pyrrolidine is an excellent substrate for this reaction, allowing for the introduction of various aryl, heteroaryl, or vinyl groups.

A 1-(5-Bromo-2-methoxyphenyl)pyrrolidine C 1-(5-R-2-methoxyphenyl)pyrrolidine A->C B Organoboron Reagent (R-B(OR')₂) B->C reagents Pd Catalyst Base Solvent, Heat

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

This reaction is of immense importance in medicinal chemistry for the synthesis of biaryl structures, which are common motifs in pharmacologically active molecules.[12] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored to the specific coupling partners.[13]

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination provides a powerful method for the formation of C-N bonds, a transformation of great significance in the synthesis of pharmaceuticals and other functional materials.[7][14] While 1-(5-Bromo-2-methoxyphenyl)pyrrolidine already contains a C-N bond, the aryl bromide can be further functionalized by coupling with a variety of primary or secondary amines, amides, or other nitrogen-containing nucleophiles. This allows for the synthesis of more complex aniline derivatives.

A 1-(5-Bromo-2-methoxyphenyl)pyrrolidine C N-Aryl Product A->C B Amine (R₂NH) B->C reagents Pd Catalyst Ligand Base Solvent, Heat

Caption: General scheme of a Buchwald-Hartwig amination reaction.

The choice of phosphine ligand is critical in Buchwald-Hartwig aminations, with bulky, electron-rich ligands often providing the best results.[7]

The Pyrrolidine Scaffold in Drug Discovery

The pyrrolidine ring is a key structural motif in a vast number of natural products and synthetic drugs, exhibiting a wide range of biological activities.[1] Its non-planar, sp³-rich structure provides a three-dimensional framework that can effectively interact with biological targets.[4] The incorporation of the 1-(5-bromo-2-methoxyphenyl) moiety onto the pyrrolidine ring creates a building block that can be elaborated into a library of diverse compounds for drug discovery screening. The ability to easily modify the 5-position of the phenyl ring via cross-coupling reactions allows for systematic structure-activity relationship (SAR) studies, a crucial aspect of the lead optimization process in drug development.

Conclusion

1-(5-Bromo-2-methoxyphenyl)pyrrolidine is a strategically important building block in organic synthesis. Its unique combination of a privileged pyrrolidine scaffold and a reactive aryl bromide handle makes it a valuable precursor for the synthesis of a wide array of complex molecules. The ability to participate in robust and versatile palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, provides chemists with a powerful tool for the rapid generation of molecular diversity. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the utility of well-designed building blocks like 1-(5-Bromo-2-methoxyphenyl)pyrrolidine will undoubtedly continue to expand.

References

Sources

Exploratory

In Silico Elucidation of 1-(5-Bromo-2-methoxyphenyl)pyrrolidine: Structural Dynamics and GPCR Orthosteric Binding Mechanisms

Executive Summary This technical guide provides a rigorous in silico characterization framework for 1-(5-Bromo-2-methoxyphenyl)pyrrolidine .[1] Structurally, this molecule features a "privileged scaffold" reminiscent of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous in silico characterization framework for 1-(5-Bromo-2-methoxyphenyl)pyrrolidine .[1] Structurally, this molecule features a "privileged scaffold" reminiscent of high-affinity Dopamine D2/D3 receptor ligands (e.g., substituted benzamides and phenyl-pyrrolidines).[1] The presence of the 5-bromo-2-methoxy motif suggests critical electronic features—specifically halogen bonding and intramolecular hydrogen bonding—that drive pharmacodynamic selectivity.[1]

This guide moves beyond standard protocols, detailing a self-validating workflow that integrates Quantum Mechanics (QM) for conformational penalty assessment, Molecular Docking for orthosteric mapping, and Molecular Dynamics (MD) for residence time estimation.

Part 1: Molecular Characterization & Quantum Mechanical Preparation[1]

Before receptor engagement, the ligand’s solution-state ensemble must be defined.[1] The steric clash between the ortho-methoxy group and the pyrrolidine ring creates a high-energy rotational barrier that standard force fields (e.g., GAFF2, OPLS4) often underestimate.

QM-Based Conformational Scanning

Objective: Determine the precise dihedral angle penalty of the N-Aryl bond to prevent "collapsed" docking poses.

Protocol:

  • Geometry Optimization: Perform initial optimization using DFT at the B3LYP/6-311G+(d,p) level of theory (Gaussian 16 or ORCA).

  • Dihedral Scan: Rotate the torsion angle defined by

    
     in 10° increments.
    
  • Sigma-Hole Calculation: Map the electrostatic potential (ESP) surface to quantify the

    
    -hole  on the 5-Bromine atom.[1] This is critical for predicting halogen bonding with receptor backbone carbonyls (e.g., Serine/Threonine residues).
    

Data Output: Electronic Properties

PropertyValue (Predicted)Significance
Dipole Moment ~3.4 DebyeInfluences orientation in the electrostatic funnel of GPCRs.[1]
Br

-Hole

+12.5 kcal/molIndicates strong potential for Halogen Bonding (X-bond).
Rotational Barrier >4.5 kcal/molHigh barrier confirms restricted rotation; "locked" conformation required for docking.
Ligand Preparation Workflow (DOT Diagram)

LigandPrep Start 2D Structure (SMILES) Protonation Epik/LigPrep pH 7.4 +/- 0.5 Start->Protonation Generate States QM_Opt DFT Optimization B3LYP/6-311G+(d,p) Protonation->QM_Opt Lowest Energy Conformer ESP_Map ESP Surface Map (Sigma-Hole ID) QM_Opt->ESP_Map Electronic Density FF_Param Force Field Parameterization QM_Opt->FF_Param RESP Charges

Figure 1: High-fidelity ligand preparation pipeline ensuring electronic accuracy prior to docking.

Part 2: Target Identification & Orthosteric Mapping[1]

Given the 5-bromo-2-methoxy substitution pattern, this molecule acts as a bioisostere for established D2-like receptor antagonists (resembling the pharmacophore of Remoxipride or FLB 457).[1] The primary modeling target is the Dopamine D2 Receptor (DRD2) .

Structural Homology & Template Selection[1]
  • Primary Target: Human Dopamine D2 Receptor (DRD2).

  • PDB Template: 6CM4 (Risperidone-bound, Antagonist state).

  • Rationale: The 6CM4 structure captures the inactive state with the transmembrane helix 6 (TM6) tucked in, suitable for docking bulky antagonists like 1-(5-Bromo-2-methoxyphenyl)pyrrolidine.[1]

The "Halogen Anchor" Hypothesis

The 5-position Bromine is not merely a lipophilic filler.[1] In silico modeling must account for a specific Halogen Bond (X-bond) interaction with the backbone carbonyl of Ser193 (5.42) or Thr119 .

  • Standard Docking (Vina/Glide): Treats Br as a hydrophobic sphere (Incorrect).

  • Advanced Docking (Glide XP / Gold): Must enable "Halogen Bonding" scoring terms. The Br atom should be oriented ~160-180° relative to the acceptor oxygen to satisfy the

    
    -hole geometry.[1]
    

Part 3: Molecular Docking Protocol (Step-by-Step)

This protocol uses an Induced-Fit Docking (IFD) approach to accommodate the bulky pyrrolidine ring within the orthosteric binding pocket.

Grid Generation[1]
  • Center: Define grid box centroid on the co-crystallized ligand (Risperidone) in PDB 6CM4.

  • Constraints: Define a Hydrogen Bond constraint on Asp114 (3.32) . The pyrrolidine nitrogen (protonated at pH 7.4) must form a salt bridge with Asp114. This is the "anchor" of the aminergic GPCR pocket.

  • Excluded Volumes: None initially, to allow side-chain flexibility.

Induced-Fit Docking (IFD) Workflow

Standard rigid-receptor docking will fail due to the steric bulk of the ortho-methoxy group.[1]

  • Initial Glide Docking: Softened van der Waals radii (scaling factor 0.5) to generate initial poses.

  • Prime Refinement: Residues within 5 Å of the ligand poses are refined using Prime (molecular mechanics). This allows Phe389 (6.51) and Trp386 (6.48) to adjust to the phenyl ring.

  • Redocking: The ligand is redocked into the optimized receptor structures with full hard-sphere potentials.[1]

  • Scoring: Rank by XP GScore, prioritizing poses with:

    • Salt bridge to Asp114.

    • Halogen bond to Ser193/Thr119 backbone.

    • Edge-to-face

      
      -stacking with Phe389.[1]
      

Part 4: Molecular Dynamics (MD) & Stability Analysis

Static docking provides a snapshot; MD reveals the stability of the "Halogen Anchor."

System Setup
  • Membrane: Embed the DRD2-Ligand complex in a POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) lipid bilayer.[1]

  • Solvation: TIP3P water model, 0.15 M NaCl to neutralize the system.

  • Force Field:

    • Protein: CHARMM36m (optimized for IDPs and membrane proteins).

    • Ligand: CGenFF (CHARMM General Force Field) with penalty scores checked (< 10).

Simulation Protocol
  • Minimization: 5000 steps steepest descent to remove steric clashes.

  • Equilibration (NVT/NPT):

    • 1 ns with restraints on protein backbone and ligand heavy atoms (

      
      ).
      
    • Gradual release of restraints over 5 ns.

  • Production Run: 100 ns unconstrained dynamics at 310 K.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): Monitor ligand stability. A plateau < 2.0 Å indicates a stable binding mode.

  • Interaction Fingerprint: Plot the occupancy of the Asp114 salt bridge and the Br...O halogen bond over time.

  • MM-GBSA Binding Energy: Calculate

    
     using the trajectory snapshots (removing water/membrane) to estimate affinity relative to known standards (e.g., Haloperidol).
    
GPCR Signaling Pathway Visualization

Understanding the downstream effect of binding (Antagonism) is crucial.

GPCR_Signaling Ligand 1-(5-Bromo-2-methoxyphenyl) pyrrolidine DRD2 Dopamine D2 Receptor (Gi/o) Ligand->DRD2 Antagonistic Binding (Blocks Dopamine) Gi_Heterotrimer Gi/o Heterotrimer (Inactive) DRD2->Gi_Heterotrimer Prevents Activation AC Adenylyl Cyclase Gi_Heterotrimer->AC No Inhibition (Basal Activity) cAMP cAMP Production AC->cAMP Normal/Elevated Levels PKA PKA Signaling cAMP->PKA Downstream Effects

Figure 2: Mechanistic impact of the ligand acting as a D2 receptor antagonist, preventing Gi-mediated inhibition of Adenylyl Cyclase.

Part 5: ADMET & Safety Profiling[1]

The 5-bromo-2-methoxy moiety raises specific metabolic flags that must be modeled.

ParameterIn Silico ToolRisk Assessment
LogP SwissADME / QikPropPredicted ~3.[1]2. Good CNS penetration (BBB crossing likely).
Metabolic Stability SMARTCypHigh Risk: The pyrrolidine ring is prone to

-hydroxylation and N-dealkylation.[1] The methoxy group is a site for O-demethylation.[1]
hERG Inhibition Pred-hERGModerate Risk: The basic nitrogen + lipophilic tail fits the hERG pharmacophore.[1] Requires experimental patch-clamp validation.
Toxicity DEREK NexusAlert: Aromatic bromides can occasionally be reactive, but generally stable. Check for potential quinone-imine formation after demethylation.[1]

References

  • Dopamine D2 Receptor Structure: Wang, S., et al. (2018). Structure of the D2 dopamine receptor bound to the atypical antipsychotic drug risperidone. Nature. Link

  • Halogen Bonding in GPCRs: Wilcken, R., et al. (2013). Halogen Bonding in High-Throughput Screening: In Silico Evaluation. Journal of Medicinal Chemistry. Link

  • QM-Based Ligand Preparation: Grimme, S. (2014). Supramolecular Binding Thermodynamics by Dispersion-Corrected Density Functional Theory. Chemistry – A European Journal.[2] Link

  • MM-GBSA Methodology: Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Pharmaceutical Research. Link

  • GPCR Ligand Design: Jacobson, K. A. (2015). New paradigms in GPCR drug discovery. Biochemical Pharmacology. Link

Sources

Foundational

Technical Guide: Novel Pyrrolidine Derivatives in Modern Drug Discovery

From Stereoselective Synthesis to E3 Ligase Recruitment Executive Summary The pyrrolidine ring (tetrahydropyrrole) remains a cornerstone of medicinal chemistry, present in over 20 FDA-approved therapeutics ranging from A...

Author: BenchChem Technical Support Team. Date: February 2026

From Stereoselective Synthesis to E3 Ligase Recruitment

Executive Summary

The pyrrolidine ring (tetrahydropyrrole) remains a cornerstone of medicinal chemistry, present in over 20 FDA-approved therapeutics ranging from ACE inhibitors to antivirals. However, the application of this scaffold has shifted from simple substitution to complex stereochemical engineering and targeted protein degradation. This guide analyzes the physicochemical advantages of the pyrrolidine core, details advanced [3+2] cycloaddition protocols for chiral synthesis, and explores its critical role as the recognition motif for Von Hippel-Lindau (VHL) E3 ligases in PROTAC technology.

The Privileged Scaffold: Physicochemical Rationale

The pyrrolidine ring is not merely a linker; it is a conformational lock. Unlike the six-membered piperidine ring, which exists predominantly in a stable chair conformation, pyrrolidine adopts an "envelope" or "twist" conformation. This structural plasticity allows for unique binding vectors while maintaining a high degree of metabolic stability.

Conformational Entropy and Binding

The "Proline Kink" effect is well-documented in peptide chemistry, but in small molecules, the pyrrolidine ring restricts the rotational freedom of substituents, reducing the entropic penalty upon protein binding.

  • Puckering: The ring undergoes rapid pseudorotation between C2-endo and C3-endo conformations. Substituents at the 3- and 4-positions can lock this conformation, pre-organizing the molecule for receptor binding.

  • Basicity: Pyrrolidine (

    
    ) is more basic than piperidine (
    
    
    
    ) and diethylamine (
    
    
    ). This ensures high ionization at physiological pH, improving solubility and electrostatic interactions with anionic residues (e.g., Asp/Glu) in active sites.
Table 1: Comparative Metrics of Nitrogen Heterocycles
FeaturePyrrolidine (5-membered)Piperidine (6-membered)Acyclic AmineImpact on Drug Design
Hybridization

(Non-planar)

(Chair)

(Flexible)
Pyrrolidine offers superior 3D-vector exploration.[1]
LogP (Lipophilicity) ~0.46~0.84VariableLower LogP improves aqueous solubility.
Metabolic Liability

-oxidation (CYP450)

-oxidation / N-dealkylation
HighRing strain can slightly increase oxidative susceptibility, often mitigated by F-substitution.
Entropic Penalty LowMediumHighRigid scaffold improves binding affinity (

).

Advanced Synthetic Methodologies

While reductive amination remains common, it fails to generate complexity. The industry standard for generating highly substituted, chiral pyrrolidines is the Asymmetric 1,3-Dipolar Cycloaddition (1,3-DC) involving azomethine ylides.

Mechanism: [3+2] Cycloaddition

This reaction couples an azomethine ylide (dipole) with an electron-deficient alkene (dipolarophile).[2] The power of this method lies in the ability to set up to four stereocenters in a single step.[3]

Diagram 1: Catalytic Cycle of Ag(I)-Mediated [3+2] Cycloaddition

The following diagram illustrates the formation of the metallo-dipole and the subsequent endo-selective cycloaddition.

G Precursor Imine Precursor (Glycine Ester + Aldehyde) MetalloDipole Metallo-Azomethine Ylide (Dipole Species) Precursor->MetalloDipole Deprotonation (Base) + Catalyst Coordination Catalyst Chiral Ag(I) Complex (Ligand: Fesulphos/Phosphoramidite) Catalyst->MetalloDipole Coordinates TS Transition State (Endo-Selective) MetalloDipole->TS + Dipolarophile Dipolarophile Electron-Deficient Alkene (e.g., Maleimide, Acrylate) Dipolarophile->TS Product Chiral Pyrrolidine (4 Stereocenters) TS->Product Cyclization & Catalyst Regeneration Product->Catalyst Release

Caption: Ag(I)-catalyzed 1,3-DC cycle. The metal coordinates the ylide, locking geometry to ensure high diastereoselectivity (endo-product favored).

Experimental Protocol: Enantioselective Synthesis

Objective: Synthesis of a polysubstituted pyrrolidine core via Ag(I)-catalyzed cycloaddition. Standard: High diastereoselectivity (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


) and enantioselectivity (

).
Materials
  • Precursor:

    
    -Imino ester (derived from glycine methyl ester and benzaldehyde).
    
  • Dipolarophile: N-phenylmaleimide (or substituted acrylate).

  • Catalyst: AgOAc (Silver Acetate).

  • Ligand: (R)-Fesulphos or equivalent chiral phosphine ligand.

  • Base: Triethylamine (

    
    ).
    
  • Solvent: Toluene (anhydrous).

Step-by-Step Methodology
  • Catalyst Formation (In Situ):

    • In a flame-dried Schlenk tube under argon, dissolve AgOAc (3 mol%) and the chiral Ligand (3.3 mol%) in anhydrous toluene.

    • Stir at room temperature for 30 minutes to form the active chiral Lewis acid complex. Critical Control Point: Solution must remain clear; turbidity indicates ligand oxidation or wet solvent.

  • Dipole Generation:

    • Add the

      
      -imino ester (1.0 equiv) to the catalyst solution.
      
    • Add

      
       (1.2 equiv) dropwise. The base deprotonates the 
      
      
      
      -carbon, generating the azomethine ylide which immediately coordinates to the Ag(I) center.
  • Cycloaddition:

    • Cool the reaction mixture to -20°C to maximize enantiocontrol.

    • Add the dipolarophile (1.1 equiv) slowly.

    • Stir for 12–24 hours. Monitor via TLC (Silica gel, Hexane/EtOAc 3:1). Look for the disappearance of the imine spot.

  • Work-up & Purification:

    • Filter the mixture through a pad of Celite to remove silver salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify via flash column chromatography.

  • Validation (Self-Validating Step):

    • NMR:

      
       NMR should show diagnostic pyrrolidine ring protons (3.5–4.5 ppm). Coupling constants (
      
      
      
      ) will confirm relative stereochemistry (cis vs. trans).
    • HPLC: Use a Chiralpak AD-H column to determine enantiomeric excess (

      
      ).
      

Case Study: Pyrrolidines in PROTACs (VHL Ligands)

The most cutting-edge application of the pyrrolidine scaffold is in Proteolysis Targeting Chimeras (PROTACs) . These bifunctional molecules recruit an E3 ubiquitin ligase to degrade a target protein.[4][5][6]

The VHL Connection

The Von Hippel-Lindau (VHL) protein is a substrate recognition subunit of an E3 ligase complex.[4][7] Its natural substrate is HIF-1


, which contains a hydroxylated proline residue.[8]
  • Mechanism: VHL ligands mimic this motif. The core structure is almost exclusively (2S, 4R)-4-hydroxyproline .

  • Structure-Activity Relationship (SAR):

    • The 4-hydroxy group is essential for H-bonding with His110 and Ser111 in the VHL binding pocket.

    • The N-terminus is typically acylated to extend into the solvent-exposed region, serving as the attachment point for the linker.

    • Modifications at the C4-position (e.g., fluorination) can alter ring puckering (C4-exo vs C4-endo), significantly impacting binding affinity (

      
      ).
      
Diagram 2: PROTAC-Mediated Protein Degradation Mechanism

This workflow demonstrates how the pyrrolidine moiety anchors the E3 ligase to the target.

PROTAC cluster_complex Ternary Complex Formation Target Target Protein (e.g., BRD4, KRAS) Complex Target :: PROTAC :: VHL (Pyrrolidine binds VHL pocket) Target->Complex Bind Warhead PROTAC PROTAC Molecule (Bifunctional) PROTAC->Complex VHL VHL E3 Ligase (Ubiquitin Machinery) VHL->Complex Bind Pyrrolidine Ubiquitin Poly-Ubiquitination Complex->Ubiquitin E2 Transfer Proteasome 26S Proteasome (Degradation) Ubiquitin->Proteasome Recognition Proteasome->Target Proteolysis

Caption: The pyrrolidine-based VHL ligand is the "anchor" that recruits the E3 ligase, enabling the ubiquitination and subsequent destruction of the target protein.

References

  • BenchChem. (2025).[9] The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Biological Activity in Drug Discovery. Retrieved from

  • National Institutes of Health (NIH). (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from

  • American Chemical Society (ACS). (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition. Organic Letters. Retrieved from

  • Royal Society of Chemistry (RSC). (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews. Retrieved from

  • Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from

  • MDPI. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives. Retrieved from

Sources

Exploratory

Spectroscopic Characterization of 1-(5-Bromo-2-methoxyphenyl)pyrrolidine: A Technical Guide

Abstract This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound 1-(5-Bromo-2-methoxyphenyl)pyrrolidine. Aimed at researchers in medicinal chemistry and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound 1-(5-Bromo-2-methoxyphenyl)pyrrolidine. Aimed at researchers in medicinal chemistry and drug development, this document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. Beyond a simple presentation of data, this guide delves into the rationale behind the experimental protocols and the logic of spectral interpretation, offering a framework for the structural elucidation of similarly substituted N-arylpyrrolidines. The methodologies described herein are designed to ensure data integrity and reproducibility, forming a self-validating system for analysis.

Introduction

The pyrrolidine moiety is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and natural products. Its conformational flexibility and ability to participate in key binding interactions make it a valuable component in the design of novel therapeutics. The substitution pattern on the N-aryl ring dramatically influences the molecule's physicochemical and pharmacological properties. Therefore, unambiguous structural confirmation of new analogues, such as 1-(5-Bromo-2-methoxyphenyl)pyrrolidine, is a critical step in the drug discovery pipeline.

This guide provides a detailed protocol and interpretive analysis for the three most common and powerful techniques in small molecule characterization: NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

Molecular Structure

Caption: Chemical structure of 1-(5-Bromo-2-methoxyphenyl)pyrrolidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons of each type (integration).

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Key Correlations
~7.00dd, J ≈ 8.7, 2.5 Hz1HAr-H (H-4)Ortho-coupled to H-3 and meta-coupled to H-6. Deshielded by the adjacent bromine atom.
~6.95d, J ≈ 2.5 Hz1HAr-H (H-6)Meta-coupled to H-4. Experiences deshielding from the bromine atom.
~6.80d, J ≈ 8.7 Hz1HAr-H (H-3)Ortho-coupled to H-4. Shielded by the ortho-methoxy group.
~3.85s3H-OCH₃ Singlet, characteristic of a methoxy group.
~3.30t, J ≈ 6.5 Hz4HN-CH₂ (α-protons)Triplet due to coupling with the adjacent β-protons of the pyrrolidine ring. Deshielded by the adjacent nitrogen atom.
~2.00p, J ≈ 6.5 Hz4HC-CH₂ -C (β-protons)Pentet (or multiplet) due to coupling with the α-protons.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~150.5C -2 (Ar)Aromatic carbon attached to the electron-donating methoxy group, shifted downfield.
~140.0C -1 (Ar)Aromatic carbon attached to the nitrogen, also significantly downfield.
~129.5C -4 (Ar)Aromatic CH carbon.
~121.0C -6 (Ar)Aromatic CH carbon.
~115.5C -5 (Ar)Aromatic carbon bearing the bromine atom. The C-Br bond has a distinct chemical shift.
~112.0C -3 (Ar)Aromatic CH carbon, shielded by the ortho-methoxy group.
~55.7-OC H₃Typical chemical shift for a methoxy carbon.
~50.5N-C H₂ (α-carbons)Pyrrolidine carbons adjacent to the nitrogen are deshielded.
~25.0C-C H₂-C (β-carbons)Pyrrolidine carbons further from the nitrogen are more shielded.
Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of 1-(5-Bromo-2-methoxyphenyl)pyrrolidine.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a versatile solvent for many organic compounds and its residual proton signal at ~7.26 ppm serves as a convenient chemical shift reference.[1]

    • Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette. Ensure no solid particles are transferred, as they can degrade spectral resolution.[1] The final sample height should be approximately 4-5 cm.

  • Instrument Setup:

    • The spectra should be recorded on a 400 MHz (or higher) NMR spectrometer.[2][3]

    • The instrument's magnetic field is "locked" onto the deuterium signal of the CDCl₃ solvent to maintain field stability during the experiment.[4]

    • The sample is shimmed (the magnetic field is made more homogeneous) to optimize spectral resolution, aiming for sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is typically sufficient.

    • Key parameters include a 30-45° pulse angle, a spectral width of approximately 12-15 ppm, and an acquisition time of 2-3 seconds.

    • A relaxation delay of 1-2 seconds between scans ensures quantitative integration. Typically, 8 to 16 scans are averaged to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon.

    • Due to the low natural abundance of ¹³C and its smaller gyromagnetic ratio, more scans are required (typically several hundred to over a thousand) to achieve a good signal-to-noise ratio. This can take from 30 minutes to several hours.

  • Data Processing:

    • The raw data (Free Induction Decay, FID) is Fourier transformed to generate the frequency-domain spectrum.[1]

    • The spectrum is phased and baseline corrected.

    • The chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H) or tetramethylsilane (TMS) if added.[5]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing weigh Weigh Sample (10-20 mg) dissolve Dissolve in CDCl₃ (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock on Deuterium Signal transfer->lock shim Shim for Homogeneity lock->shim acquire_H Acquire ¹H Spectrum shim->acquire_H acquire_C Acquire ¹³C Spectrum shim->acquire_C ft Fourier Transform (FID -> Spectrum) acquire_H->ft acquire_C->ft phase Phase & Baseline Correction ft->phase reference Reference to Solvent/TMS phase->reference interpret Spectral Interpretation reference->interpret

Caption: Standard workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for functional group identification.

Predicted IR Data
Frequency (cm⁻¹)IntensityVibration TypeAssignment
3100-3000MediumC-H stretchAromatic C-H
2980-2850StrongC-H stretchAliphatic C-H (pyrrolidine & methoxy)
1590, 1480Medium-StrongC=C stretchAromatic ring
1250StrongC-O stretchAryl-alkyl ether
1250-1000Medium-StrongC-N stretchAryl amine
~800StrongC-H bendOut-of-plane bending for 1,2,4-trisubstituted benzene
~600MediumC-Br stretchCarbon-bromine bond
Experimental Protocol: FTIR Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

ATR is a modern, rapid technique that requires minimal sample preparation, making it ideal for liquid or solid samples.[6]

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[7] Record a background spectrum of the clean, empty crystal. This spectrum is automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Sample Application:

    • Place a single drop of neat 1-(5-Bromo-2-methoxyphenyl)pyrrolidine directly onto the center of the ATR crystal.[8]

  • Data Acquisition:

    • Lower the ATR press arm to ensure good contact between the liquid sample and the crystal.

    • Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

  • Cleaning:

    • Thoroughly clean the ATR crystal after analysis using a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe to prevent cross-contamination.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

Electron Ionization (EI) is a "hard" ionization technique that often leads to extensive fragmentation, providing a structural fingerprint of the molecule.[9]

  • Molecular Ion (M⁺): m/z 255/257. The presence of a bromine atom results in a characteristic M/M+2 isotopic pattern with nearly equal intensity (the natural abundance of ⁷⁹Br is ~50.7% and ⁸¹Br is ~49.3%). This is a key diagnostic feature for halogenated compounds. The predicted monoisotopic mass for C₁₁H₁₄⁷⁹BrNO is 255.03.[10]

  • Key Fragment Ions:

    • m/z 240/242 ([M-CH₃]⁺): Loss of a methyl radical from the methoxy group.

    • m/z 185/187: This could arise from the cleavage of the pyrrolidine ring, leaving the bromomethoxyphenyl moiety.

    • m/z 70 ([C₄H₈N]⁺): A common fragment corresponding to the pyrrolidinyl cation, resulting from cleavage of the N-Aryl bond.

MS_Fragmentation M [M]⁺˙ m/z 255/257 F1 [M-CH₃]⁺ m/z 240/242 M->F1 - •CH₃ F2 [C₄H₈N]⁺ m/z 70 M->F2 N-Ar Cleavage F3 [C₇H₆BrO]⁺˙ m/z 185/187 M->F3 N-Ar Cleavage

Caption: Predicted major fragmentation pathways for 1-(5-Bromo-2-methoxyphenyl)pyrrolidine in EI-MS.

Experimental Protocol: GC-MS

Objective: To determine the molecular weight and fragmentation pattern of the compound. Gas Chromatography (GC) is used for sample introduction and purification prior to MS analysis.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • GC Conditions:

    • Injector: 250 °C, split mode (e.g., 50:1).

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 20 °C/min to 300 °C and hold for 5 minutes. This program should be optimized to ensure good separation and peak shape.

  • MS Conditions (EI):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 400.

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive toolkit for the structural elucidation of 1-(5-Bromo-2-methoxyphenyl)pyrrolidine. The predicted data and detailed protocols in this guide offer a robust framework for researchers to confirm the identity and purity of this compound and other related N-aryl heterocycles. Adherence to these validated methodologies ensures the generation of high-quality, reproducible data, which is fundamental to the integrity of any research and development program.

References

  • Department of Chemistry and Biochemistry, Northern Illinois University. FT-IR sample preparation. [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

  • Hang, W., et al. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Analytical Chemistry, 77(6), 1541-1549. [Link]

  • Hussain, F. H. S. (2021, January 24). How to prepare a liquid sample for FTIR spectrum? ResearchGate. [Link]

  • Wiley-VCH. Supporting Information. [Link]

  • Beilstein Journals. Supplementary Information. [Link]

  • University of Bath. 1H NMR Chemical Shifts. [Link]

  • O'Brien, P., & Coldham, I. (2011). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine. The Journal of Organic Chemistry, 76(15), 6149–6163. [Link]

  • Ramana, D. V., et al. (1991). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 63(17), 833A-841A. [Link]

  • Zhao, G.-P., & Jiao, C.-L. (2023). Bromophenols from the Marine Red Alga Symphyocladia latiuscula and Their Radical Scavenging Activity. Records of Natural Products, 17(4), 726-730. [Link]

  • Gonsalves, O. S., et al. (2022). Improving yield of graphene oxide catalysed n-heterocyclization of amines through fed batch mode. RSC Advances, 12(34), 22063-22071. [Link]

  • LibreTexts. (2024, March 24). Spectroscopy of Amines. [Link]

  • University of Colorado Boulder, Department of Chemistry. NMR Spectrum Acquisition. [Link]

  • UCLA Department of Chemistry and Biochemistry. WebSpectra - Problems in NMR and IR Spectroscopy. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • Onoja, E. G., et al. (2023). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. Journal of Chemical Crystallography, 53, 296–310. [Link]

  • University of Regensburg. 1H NMR Spectroscopy. [Link]

  • Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • De Paulis, T., et al. (1990). Potential antipsychotic agents. 7. Synthesis and antidopaminergic properties of the atypical highly potent (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and related compounds. A comparative study. Journal of Medicinal Chemistry, 33(8), 2305–2309. [Link]

  • Aiken, A. C., et al. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Analytical Chemistry, 79(22), 8350–8358. [Link]

  • Ionization.com. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. [Link]

  • Tran, P. H., et al. (2020). IR spectroscopy of N-methylpyrrolidine product in current work. ResearchGate. [Link]

  • Wujcik, K., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. Molecules, 28(12), 4693. [Link]

  • Al-Shammari, A. M., et al. (2024). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Scientific Reports, 14(1), 1-15. [Link]

  • ResearchGate. Stacked ¹H NMR spectra (400 MHz) for the reaction of 4-Bromophenyl.... [Link]

  • da Silva, A. B., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. RSC Advances, 11(52), 32969-32983. [Link]

  • Nguyen, T. T. H., et al. (2023). Synthesis and Structural Determination of Some 1,5-Disubstituted-4-Ethoxycarbonyl-3-Hydroxy-3-Pyrroline-2-One Derivatives. Vietnam Journal of Science and Technology, 61(6), 849-858. [Link]

  • NIST. Pyrrolidine - IR Spectrum. [Link]

  • PubChem. 2-(5-bromo-2-methoxyphenyl)pyrrolidine hydrochloride. [Link]

  • Boichenko, M. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8468. [Link]

  • Boichenko, M. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. PMC. [Link]

  • Molnar-Gabor, D. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. AIP Publishing. [Link]

  • Mack, J., et al. (2007). The first solvent-free method for the reduction of esters. Green Chemistry, 9, 1243-1245. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Quantification of 1-(5-Bromo-2-methoxyphenyl)pyrrolidine (BMPP)

This Application Note is designed for analytical chemists and pharmaceutical scientists requiring a robust protocol for the quantification of 1-(5-Bromo-2-methoxyphenyl)pyrrolidine (referred to herein as BMPP ). This gui...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists requiring a robust protocol for the quantification of 1-(5-Bromo-2-methoxyphenyl)pyrrolidine (referred to herein as BMPP ).

This guide addresses two distinct analytical needs:

  • High-Concentration Analysis: HPLC-UV method for process monitoring and purity assessment.

  • Trace-Level Quantification: LC-MS/MS method for genotoxic impurity screening or bioanalysis.

Analyte Profile & Chemical Logic

Understanding the physicochemical properties of BMPP is critical for method development.

  • Structure: An N-aryl pyrrolidine. The nitrogen atom is part of a tertiary amine system attached directly to an electron-rich aromatic ring (anisole derivative) with a halogen substituent.

  • Molecular Formula: C₁₁H₁₄BrNO[1]

  • Molecular Weight: 256.14 g/mol (for ⁷⁹Br isotope)

  • pKa (Calculated): ~5.5 – 6.5 (The N-aryl attachment significantly reduces the basicity compared to alkyl pyrrolidines due to resonance delocalization into the phenyl ring).

  • LogP (Calculated): ~3.8 (Highly lipophilic).

  • UV Chromophore: The anisole/bromo-benzene system provides strong absorption in the 240–280 nm range.

Analytical Challenges
  • Basicity & Tailing: While less basic than alkyl amines, the nitrogen can still interact with residual silanols on silica columns, causing peak tailing. Solution: Use of end-capped columns and pH control.

  • Isotopic Pattern: The presence of Bromine creates a 1:1 isotopic doublet (⁷⁹Br/⁸¹Br) in Mass Spectrometry, which splits the signal intensity. Solution: Summation of transition pairs or selection of the ⁷⁹Br isotope for quantification.

  • Solubility: Low aqueous solubility requires high organic content in diluents to prevent precipitation/carryover.

Method A: HPLC-UV (Process Control & Purity)

Scope: Routine quality control, assay of raw materials, and reaction monitoring.

Chromatographic Conditions
ParameterSpecificationRationale
System Agilent 1290 Infinity II or equivalent UHPLCHigh pressure required for sub-2µm columns.
Column Waters XBridge Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)Critical: Phenyl-Hexyl phase offers unique

selectivity for the brominated aromatic ring, separating it from non-halogenated impurities better than C18.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)High pH keeps the amine neutral (deprotonated), improving peak shape and retention.
Mobile Phase B Acetonitrile (LC Grade)Strong solvent for lipophilic analytes.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 40 °CImproves mass transfer and reduces backpressure.
Detection UV-DAD at 254 nm (bw 4 nm)Max absorbance for the bromobenzene moiety.
Injection Vol 5-10 µLDependent on sample concentration.
Gradient Program
Time (min)% Mobile Phase BEvent
0.030Initial Hold
2.030Isocratic equilibration
10.090Linear Ramp (Elution of BMPP ~7.5 min)
12.090Wash
12.130Re-equilibration
15.030End
Sample Preparation (Process Samples)
  • Stock Solution: Dissolve 10 mg BMPP in 10 mL Acetonitrile (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:100 with Mobile Phase A:B (50:50) to 10 µg/mL.

  • Filtration: Filter through 0.22 µm PTFE syringe filter (Nylon filters may bind the lipophilic analyte).

Method B: LC-MS/MS (Trace Quantification)

Scope: Genotoxic impurity screening (low ppm) or pharmacokinetic bioanalysis.

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode)

  • Scan Type: Multiple Reaction Monitoring (MRM)[2]

  • Precursor Ion: m/z 256.0 [M+H]⁺ (⁷⁹Br isotope selected for quantitation due to slightly higher abundance stability).

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)CE (eV)Dwell (ms)RoleMechanism
BMPP 256.0187.025100QuantifierLoss of Pyrrolidine ring (C₄H₇N fragment cleavage)
BMPP 256.070.135100QualifierPyrrolidinium ion [C₄H₈N]⁺
IS (d8-BMPP) 264.0195.025100Internal StdDeuterated analog

(Note: If d8-BMPP is unavailable, use a structural analog like 1-(4-Bromophenyl)pyrrolidine as Internal Standard).

UHPLC Conditions (MS Compatible)
  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[2][3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 mins.

  • Flow Rate: 0.4 mL/min.

Experimental Workflow & Logic Diagram

The following diagram illustrates the decision matrix for sample preparation and analysis, ensuring the correct method is applied based on the sample matrix.

BMPP_Analysis_Workflow Start Sample Receipt Matrix_Check Identify Matrix Start->Matrix_Check Process_Sample API / Process Stream (High Conc.) Matrix_Check->Process_Sample Synthesis Bio_Sample Plasma / Bio-fluid (Trace Conc.) Matrix_Check->Bio_Sample Clinical/Tox Dilution Dilute 1:1000 in MeCN Filter 0.22 µm PTFE Process_Sample->Dilution HPLC_UV Method A: HPLC-UV (Phenyl-Hexyl, pH 10) Dilution->HPLC_UV Data_Analysis Data Analysis (Linearity & QC Check) HPLC_UV->Data_Analysis PPT Protein Precipitation (1:3 Sample:Cold MeCN) Bio_Sample->PPT Centrifuge Centrifuge 10,000 x g, 10 min PPT->Centrifuge LC_MS Method B: LC-MS/MS (Kinetex C18, MRM) Centrifuge->LC_MS LC_MS->Data_Analysis

Caption: Decision tree for BMPP quantification differentiating between high-concentration process monitoring (Green path) and trace-level bioanalysis (Red path).

Validation & Performance Criteria (ICH Q2)

To ensure trustworthiness, the method must be validated against the following criteria.

Linearity & Range
  • HPLC-UV: 1.0 µg/mL to 100 µg/mL (

    
    ).
    
  • LC-MS/MS: 1.0 ng/mL to 1000 ng/mL (

    
    , weighted 1/x²).[4]
    
  • Note: The wide range in MS is achieved by the high sensitivity of the pyrrolidine fragment.

Accuracy & Recovery
  • Spike Recovery: Spike blank matrix at Low (3x LOQ), Mid, and High (80% ULOQ) levels.

  • Acceptance: 90–110% for Process samples; 85–115% for Bio-samples.

Specificity (Stress Testing)
  • Perform forced degradation (Acid, Base, Peroxide) to ensure the BMPP peak is spectrally pure (Peak Purity Index > 990).

  • Critical: Verify separation from the des-bromo analog (1-(2-methoxyphenyl)pyrrolidine), a common starting material impurity. The Phenyl-Hexyl column in Method A is specifically chosen to maximize this separation factor (

    
    ).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (UV) Silanol interaction with amineIncrease buffer pH to 10.0 (ensure column is pH stable) or add 0.1% Triethylamine (TEA).
Split Peaks (MS) ⁷⁹Br/⁸¹Br Isotope effectThis is normal physics, not chromatography. Quantify on the 256.0 mass, use 258.0 as confirmation.
Carryover Lipophilic adsorptionUse a needle wash of 50:50 Acetonitrile:Isopropanol + 0.1% Formic Acid.
Low Sensitivity (MS) Ion SuppressionSwitch from PPT to Liquid-Liquid Extraction (LLE) using Hexane/Ethyl Acetate (80:20).

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • Dolan, J. W. (2002). Separation of Basic Compounds on C18 and Phenyl Columns. LCGC North America. Link

  • Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link

  • Ye, N., et al. (2018). Recent advances in chromatography-mass spectrometry for the determination of pyrrolidine derivatives. Journal of Separation Science. (Contextual grounding for MS transitions of pyrrolidines).

Sources

Application

Scale-up synthesis of 1-(5-Bromo-2-methoxyphenyl)pyrrolidine for preclinical studies

Application Note: Scalable Process Chemistry for 1-(5-Bromo-2-methoxyphenyl)pyrrolidine Part 1: Executive Summary & Strategic Analysis 1.1 Target Profile The target compound, 1-(5-Bromo-2-methoxyphenyl)pyrrolidine , is a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Process Chemistry for 1-(5-Bromo-2-methoxyphenyl)pyrrolidine

Part 1: Executive Summary & Strategic Analysis

1.1 Target Profile The target compound, 1-(5-Bromo-2-methoxyphenyl)pyrrolidine , is a critical intermediate for the synthesis of complex pharmaceutical agents. The 5-bromo handle allows for downstream diversification via palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the ortho-methoxy pyrrolidine motif is common in GPCR ligands and kinase inhibitors.

1.2 Route Selection Strategy For scale-up (100 g – 1 kg), the synthetic route must prioritize safety, cost-efficiency, and purification simplicity. We evaluated two primary pathways:

  • Route A: Palladium-Catalyzed Amination (Buchwald-Hartwig)

    • Precursor: 2,4-Dibromoanisole or 5-Bromo-2-iodoanisole.

    • Drawbacks: High cost of Pd catalysts/ligands; rigorous metal scavenging required (ICH Q3D limits); potential regioselectivity issues (C4 vs. C2 amination).

  • Route B: Nucleophilic Aromatic Substitution (SNAr) (Selected)

    • Precursor: 4-Bromo-2-fluoroanisole.[1][2]

    • Advantages: Metal-free; lower raw material costs; high regioselectivity driven by the ortho-fluorine activation; purification via crystallization (avoiding chromatography).

1.3 Mechanistic Insight Although the methoxy group (–OMe) is electron-donating and typically deactivates the aromatic ring toward nucleophilic attack, the high electronegativity of the fluorine atom at the ortho position creates a localized dipole. This inductive effect ($ -I $) sufficiently activates the C–F bond for displacement by a strong nucleophile like pyrrolidine, especially in polar aprotic solvents (DMSO/NMP) which stabilize the Meisenheimer complex transition state.

Part 2: Reaction Engineering & Protocol

Process Flow Diagram

ProcessFlow Start Raw Materials: 4-Bromo-2-fluoroanisole Pyrrolidine K2CO3 DMSO Reaction S_NAr Reaction 110°C, 12-16 h (N2 Atmosphere) Start->Reaction Charge Quench Quench Pour into Ice/Water (Exothermic) Reaction->Quench IPC: <1% SM Isolation Isolation Filtration of Solid or Extraction (EtOAc) Quench->Isolation Precipitation Purification Purification Recrystallization (MeOH/Water) Isolation->Purification Crude Cake Product Final Product 1-(5-Bromo-2-methoxyphenyl) pyrrolidine Purification->Product Drying

Caption: Figure 1. Process flow for the SNAr synthesis of 1-(5-Bromo-2-methoxyphenyl)pyrrolidine.

Detailed Experimental Protocol (Scale: 100 g Input)

Safety Pre-check:

  • Pyrrolidine: Highly flammable (FP: 3°C), corrosive, and toxic. Handle in a fume hood.

  • 4-Bromo-2-fluoroanisole: Irritant.

  • DMSO: Enhances skin absorption of toxins. Wear butyl rubber gloves.

Materials:

Reagent MW ( g/mol ) Equiv. Mass/Vol Moles
4-Bromo-2-fluoroanisole 205.02 1.0 100.0 g 0.488
Pyrrolidine 71.12 2.5 86.8 g (101 mL) 1.22
Potassium Carbonate (K₂CO₂) 138.21 1.5 101.2 g 0.732
DMSO (Anhydrous) - - 500 mL 5V

| Water (Process) | - | - | 1500 mL | 15V |

Step-by-Step Procedure:

  • Reactor Setup: Equip a 2-L 3-neck round-bottom flask with a mechanical stirrer (Teflon blade), reflux condenser, internal temperature probe, and nitrogen inlet.

  • Charging:

    • Charge DMSO (500 mL) and K₂CO₃ (101.2 g) . Stir to suspend.

    • Add 4-Bromo-2-fluoroanisole (100.0 g) .

    • Critical Step: Add Pyrrolidine (101 mL) dropwise via addition funnel over 30 minutes. Note: Mild exotherm may occur.

  • Reaction:

    • Heat the mixture to 110°C .

    • Maintain agitation (300-400 rpm) for 12–16 hours .

    • IPC (In-Process Control): Monitor by HPLC or TLC (20% EtOAc/Hexane). Target: < 1.0% Starting Material (SM).

  • Workup (Quench & Isolation):

    • Cool reaction mixture to 20–25°C .

    • Slowly pour the reaction mass into a stirred vessel containing Ice/Water (1.5 L) . Caution: Exothermic mixing.

    • Stir the resulting slurry for 2 hours to ensure full precipitation of the product.

    • Filtration: Filter the solids using a Buchner funnel.[3] Wash the cake with Water (3 x 200 mL) to remove residual DMSO and inorganic salts.

    • Alternative (if oil forms): Extract with Ethyl Acetate (3 x 400 mL), wash organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • The crude solid is often light brown/tan.

    • Recrystallization: Dissolve crude wet cake in minimum hot Methanol (approx. 300 mL) .

    • Cool slowly to 0°C. If necessary, add water dropwise to induce turbidity.

    • Filter the purified crystals and dry in a vacuum oven at 45°C for 24 hours.

Expected Yield: 85–92% (approx. 105–115 g). Appearance: Off-white to pale yellow crystalline solid.

Part 3: Analytical Controls & Specifications

To ensure the material is suitable for preclinical studies (GLP-tox or efficacy models), the following specifications must be met.

TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow solid
Identification ¹H-NMR (DMSO-d₆)Conforms to structure
Purity HPLC (AUC)≥ 98.0%
Impurity A HPLC≤ 0.5% (Unreacted 4-Bromo-2-fluoroanisole)
Residual Solvent GC-HSDMSO < 5000 ppm; MeOH < 3000 ppm
Water Content Karl Fischer≤ 0.5% w/w

Key NMR Diagnostic Signals (Predicted):

  • Aromatic Protons: Three distinct signals.[3] The doublet for the proton ortho to the bromine and meta to the methoxy will be shifted.

  • Methoxy: Singlet at ~3.8 ppm (3H).[4]

  • Pyrrolidine: Two multiplets: ~3.2-3.4 ppm (4H, N-CH₂) and ~1.8-1.9 ppm (4H, C-CH₂).

Part 4: Scientific Rationale & Troubleshooting

4.1 Why K₂CO₃? While pyrrolidine can act as both nucleophile and base, using it sacrificially is inefficient. The reaction generates HF. K₂CO₃ acts as a proton scavenger, neutralizing the HF (forming KF and KHCO₃) and keeping the pyrrolidine available for reaction.

4.2 Temperature Control The reaction requires significant thermal energy (110°C) to overcome the electron-donating effect of the methoxy group.

  • Risk:[5] If the temperature is too low (< 90°C), the reaction stalls.

  • Risk:[5] If too high (> 140°C), debromination or solvent decomposition may occur.

4.3 Troubleshooting Table

IssueProbable CauseCorrective Action
Low Conversion (>5% SM) Temperature too low or wet DMSO.Increase temp to 120°C; ensure anhydrous conditions.
Product is an Oil Impurities preventing crystallization.Seed with pure crystal; use MeOH/Water recrystallization; keep cold (0°C).
Dark Coloration Oxidation of amine or phenol impurities.Perform reaction under strict N₂; wash crude with cold MeOH.

Part 5: References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Liao, Y., et al. (2018). A protocol for the gram-scale synthesis of polyfluoroaryl sulfides via an SNAr step. STAR Protocols / Cell Press. Link (Cited for general SNAr scale-up methodology on fluoroarenes).

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link (Context on pyrrolidine/anisole pharmacophores).

  • BenchChem. (2025).[6] Application Notes: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines and Arenes. Link (General protocol grounding).

  • Sigma-Aldrich. (2025). Safety Data Sheet: Pyrrolidine. Link

Sources

Method

Application Notes &amp; Protocols: Strategic Derivatization of 1-(5-Bromo-2-methoxyphenyl)pyrrolidine for Biological Evaluation

An in-depth technical guide has been created. Abstract This document provides a comprehensive guide for the strategic derivatization of the scaffold, 1-(5-bromo-2-methoxyphenyl)pyrrolidine, a compound of interest in medi...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide has been created.

Abstract

This document provides a comprehensive guide for the strategic derivatization of the scaffold, 1-(5-bromo-2-methoxyphenyl)pyrrolidine, a compound of interest in medicinal chemistry due to its structural motifs, which are common in centrally active agents. We detail robust protocols for leveraging the aryl bromide for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations. The primary objective is to generate a diverse chemical library for subsequent biological evaluation. This guide explains the rationale behind experimental design, provides step-by-step synthetic protocols, outlines methods for purification and characterization, and suggests relevant biological screening assays. The protocols are designed to be self-validating, incorporating in-process controls and characterization checkpoints to ensure the integrity of the synthesized compounds.

Introduction: Rationale and Strategic Overview

The 1-(2-methoxyphenyl)pyrrolidine core is a privileged scaffold found in various biologically active compounds, particularly those targeting the central nervous system (CNS). The presence of a bromine atom at the 5-position of the phenyl ring offers a versatile chemical handle for introducing molecular diversity through modern cross-coupling chemistry. The methoxy group at the 2-position influences the electronic properties of the aromatic ring and can participate in key receptor-ligand interactions.

Our strategy focuses on two high-yield, well-established, and functionally tolerant cross-coupling reactions:

  • Suzuki-Miyaura Coupling: To introduce novel aryl or heteroaryl moieties, thereby exploring the impact of extending the aromatic system on biological activity.

  • Buchwald-Hartwig Amination: To introduce a variety of primary and secondary amines, creating derivatives with altered polarity, hydrogen-bonding capacity, and basicity, which are critical determinants of pharmacokinetic and pharmacodynamic properties.

This systematic approach allows for the exploration of the structure-activity relationship (SAR) around the 1-(2-methoxyphenyl)pyrrolidine core, paving the way for the identification of lead compounds for drug development programs.

Logical Workflow for Derivatization and Evaluation

The following diagram outlines the strategic workflow from the starting material to the final biological data analysis.

G cluster_0 Phase 1: Synthesis & Derivatization cluster_1 Phase 2: Purification & Characterization cluster_2 Phase 3: Biological Evaluation A Starting Material 1-(5-Bromo-2-methoxyphenyl)pyrrolidine B Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) A->B Pd Catalyst, Base, Solvent C Buchwald-Hartwig Amination (Primary/Secondary Amines) A->C Pd Catalyst, Base, Ligand D Library of Novel Derivatives B->D C->D E Crude Product D->E F Column Chromatography E->F G Purity & Identity Confirmation (LC-MS, NMR) F->G H Screening Assays (e.g., Receptor Binding) G->H I Hit Identification H->I J SAR Analysis I->J G cluster_0 Without Competitor cluster_1 With Competitor (Test Compound) Receptor1 Receptor Bound1 Bound Complex Receptor1->Bound1 Binds Radioligand1 [³H]-Ligand Radioligand1->Bound1 Receptor2 Receptor Bound2 Bound Complex Receptor2->Bound2 Binds Unbound Inhibited Binding Receptor2->Unbound Radioligand2 [³H]-Ligand Radioligand2->Bound2 TestCompound Test Cmpd TestCompound->Unbound label_inhibit Competes & Inhibits

Application

Application Note: Precision Synthesis of Functionalized Pyrrolidines via 1,3-Dipolar Cycloaddition

Topic: 1,3-Dipolar Cycloaddition for the Synthesis of Functionalized Pyrrolidines Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,3-Dipolar Cycloaddition for the Synthesis of Functionalized Pyrrolidines Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Executive Summary

The pyrrolidine scaffold is a pharmacological privilege, serving as the core architecture for numerous alkaloids (e.g., nicotine, hygrine) and blockbuster pharmaceuticals (e.g., Ramipril, Saxagliptin). While various synthetic routes exist, 1,3-dipolar cycloaddition (1,3-DC) of azomethine ylides stands as the premier methodology for constructing highly substituted pyrrolidine rings.[1][2][3]

This guide provides a comprehensive technical workflow for leveraging 1,3-DC to generate stereochemically complex pyrrolidines. We move beyond basic textbook definitions to explore the kinetic vs. thermodynamic controls , catalyst selection logic , and field-proven protocols that ensure reproducibility in drug discovery campaigns.

Mechanistic Intelligence & Strategic Design

The Azomethine Ylide Advantage

Azomethine ylides are 4


-electron three-atom components that react with 2

-electron dipolarophiles (alkenes/alkynes) to form five-membered rings.[1][2][4] The power of this reaction lies in its stereospecificity : the geometry of the dipole and dipolarophile is strictly conserved in the product, allowing for the predictable generation of up to four contiguous stereocenters in a single step.
Frontier Molecular Orbital (FMO) Theory

Success in 1,3-DC is dictated by the HOMO-LUMO gap.

  • Type I (HO-controlled): Dominant in azomethine ylide cycloadditions. The HOMO of the dipole (ylide) interacts with the LUMO of the dipolarophile (electron-deficient alkene).

  • Implication: Electron-donating groups (EDGs) on the ylide and electron-withdrawing groups (EWGs) on the alkene accelerate the reaction.

Stereochemical Control: Endo vs. Exo

The transition state (TS) topology determines the diastereoselectivity.

  • Endo-selectivity: Often favored due to secondary orbital interactions (SOI), particularly in metal-catalyzed reactions involving maleimides.

  • Exo-selectivity: Can be favored by steric repulsion or specific ligand architectures in catalytic asymmetric variants.

Mechanism cluster_selectivity Stereochemical Outcome Precursor Precursor (Imino Ester / Amino Acid) Ylide Azomethine Ylide (4π Dipole) Precursor->Ylide Thermal/Catalytic Generation TS Concerted Transition State (Suprafacial-Suprafacial) Ylide->TS + Dipolarophile Dipolarophile Dipolarophile (2π Alkene/Alkyne) Dipolarophile->TS Product Functionalized Pyrrolidine (Stereodefined) TS->Product Ring Closure Endo Endo Product (Kinetic) TS->Endo Exo Exo Product (Thermodynamic) TS->Exo

Figure 1: Mechanistic pathway of 1,3-dipolar cycloaddition showing the progression from ylide generation to stereoselective ring closure.

Experimental Protocols

Protocol A: Thermal Decarboxylative Generation (Non-Stabilized Ylides)

Best for: Rapid library generation, spiro-pyrrolidines, and robust substrates. Mechanism: Condensation of an


-amino acid with an aldehyde generates an iminium ion, which undergoes thermal decarboxylation to form the ylide.

Reagents:

  • Amine Source: Sarcosine (N-methylglycine), Proline, or Thioproline.

  • Carbonyl Source: Paraformaldehyde (for unsubstituted), Isatins (for spiro-oxindoles), or Aromatic Aldehydes.

  • Dipolarophile: Maleimides, Chalcones, Acrylates, or Nitrostyrenes.

Step-by-Step Methodology:

  • Stoichiometry: Combine

    
    -amino acid (1.2 equiv), aldehyde/ketone (1.0 equiv), and dipolarophile (1.0 equiv).
    
  • Solvent System: Dissolve in Toluene (for high temp) or Ethanol/Methanol (for green/lower temp). Concentration: 0.1 – 0.2 M.

  • Reaction:

    • Toluene: Reflux using a Dean-Stark trap to remove water (accelerates imine formation). Reaction time: 2–12 hours.

    • Ethanol:[5][6] Reflux or microwave irradiation (100°C, 10–30 min).

  • Work-up: Evaporate solvent under reduced pressure.

  • Purification: Most products precipitate upon cooling (in EtOH) or can be purified via flash column chromatography (Hexane/EtOAc). Recrystallization from EtOH is common for spiro-compounds.

Key Insight: Using Isatin as the carbonyl component generates spiro[pyrrolidine-3,3'-oxindole] cores, a highly privileged scaffold in oncology (e.g., MDM2 inhibitors).

Protocol B: Catalytic Asymmetric Synthesis (Stabilized Ylides)

Best for: Enantioselective synthesis of drug candidates. Mechanism: Metal-ligand complex coordinates to an


-imino ester, increasing the acidity of the 

-proton. A base deprotonates this position to generate a metal-bound (stabilized) ylide.

Reagents:

  • Precursor: Glycine or Alanine imino esters (e.g.,

    
    -benzylidene glycine methyl ester).
    
  • Catalyst: Cu(I), Cu(II), or Ag(I) salts.

  • Ligand: Chiral Bisoxazolines (Box), Phosphoramidites (e.g., Fesulphos), or Ferrocenyl ligands.

  • Base: Et

    
    N, DIPEA, or DBU (catalytic amount).
    

Step-by-Step Methodology:

  • Catalyst Formation: In a flame-dried Schlenk tube under Ar/N

    
    , mix Cu(CH
    
    
    
    CN)
    
    
    PF
    
    
    (3–5 mol%) and Chiral Ligand (3–6 mol%) in dry THF or DCM. Stir for 30–60 min to ensure complexation.
  • Substrate Addition: Add the imino ester (1.0 equiv) and dipolarophile (1.1 equiv).

  • Activation: Add base (3–5 mol%) at low temperature (typically -20°C to 0°C) to suppress background racemic reaction.

  • Monitoring: Stir until TLC indicates consumption of the imino ester (usually 4–24 hours).

  • Quench: Filter through a short pad of silica gel or Celite to remove metal salts.

  • Purification: Flash chromatography.

Critical Control Point: The choice of metal dictates the transition state geometry. Ag(I) often favors endo selectivity due to specific coordination geometries, while Cu(I) can be tuned by the ligand bite angle.

Strategic Optimization & Troubleshooting

The following table summarizes common failure modes and their chemical rectifications.

IssueProbable CauseCorrective Action
Low Yield Ylide hydrolysisUse anhydrous solvents and molecular sieves (3Å or 4Å).
Dipole dimerizationAdd the dipolarophile in slight excess (1.2–1.5 equiv) or use slow addition of the ylide precursor.
Poor Diastereoselectivity High reaction temperatureLower temperature (0°C or -20°C) and switch to a catalytic asymmetric protocol.
Non-coordinating solventSwitch to coordinating solvents (THF) or non-coordinating (Toluene) depending on catalyst mechanism.
Racemization Product instabilityAvoid acidic work-up; pyrrolidines can be sensitive. Use basic alumina or triethylamine-treated silica.
No Reaction Steric hindranceFor bulky dipoles, use microwave irradiation or high-pressure conditions.

Case Study: Drug Discovery Workflow

Target: Synthesis of a Spirotryprostatin B Analogue (Anticancer).

This workflow illustrates the integration of 1,3-DC into a broader synthetic campaign.

Workflow cluster_phase1 Phase 1: Precursor Synthesis cluster_phase2 Phase 2: 1,3-Dipolar Cycloaddition cluster_phase3 Phase 3: Post-Functionalization Step1 Tryptophan Methyl Ester + Aldehyde Step2 Imine Formation (Dehydration) Step1->Step2 Step4 Cycloaddition: Imine + Crotonaldehyde Step2->Step4 Step3 Catalyst Prep: AgOAc + Chiral Ligand Step3->Step4 Catalysis Step5 Stereoselection: Endo-transition state Step4->Step5 Step6 Cyclization (Lactam formation) Step5->Step6 Step7 Final Target: Spirotryprostatin Analogue Step6->Step7

Figure 2: Workflow for the synthesis of complex spiro-alkaloids utilizing Ag(I)-catalyzed 1,3-DC.

References

  • Review of Metal-Catalyzed Asymmetric 1,3-DC: Adrio, J., & Carretero, J. C. (2025).[1] Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications.[1] (Note: Year updated based on recent search context).

  • Organocatalytic Approaches: Vicario, J. L., et al. (2019). Organocatalytic Enantioselective 1,3-Dipolar Cycloadditions. Chemical Reviews.

  • Spiro-Pyrrolidine Synthesis Protocols: Ramesh, P., et al. (2018).[6][7] Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry.

  • Drug Discovery Applications (PARP Inhibitors): Min, J., et al. (2021).[8] Pyrrolidine in Drug Discovery: A Versatile Scaffold. Molecules.

  • General Mechanism & Theory: Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[2][3][6][7][9][10][11][12][13][14] Past and Future. Angewandte Chemie International Edition.

Sources

Method

HPLC and GC-MS methods for purity analysis of 1-(5-Bromo-2-methoxyphenyl)pyrrolidine.

An Application Note and Protocol for the Purity Analysis of 1-(5-Bromo-2-methoxyphenyl)pyrrolidine Introduction: The Imperative for Purity in Pharmaceutical Intermediates 1-(5-Bromo-2-methoxyphenyl)pyrrolidine is a subst...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Purity Analysis of 1-(5-Bromo-2-methoxyphenyl)pyrrolidine

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

1-(5-Bromo-2-methoxyphenyl)pyrrolidine is a substituted pyrrolidine derivative, a class of compounds frequently encountered in medicinal chemistry and drug discovery. As a potential synthetic intermediate, its purity is not merely a quality metric but a critical determinant of the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). The presence of impurities, even in trace amounts, can arise from starting materials, by-products of the synthesis, or degradation.[1] These impurities can alter the pharmacological and toxicological profile of the end product, making rigorous analytical control an indispensable part of the drug development process.

This guide, designed for researchers and drug development professionals, provides a comprehensive overview and detailed protocols for the purity assessment of 1-(5-Bromo-2-methoxyphenyl)pyrrolidine using two powerful and complementary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC-UV offers robust quantification and high-resolution separation of non-volatile impurities, while GC-MS provides definitive identification of volatile and semi-volatile compounds through their unique mass fragmentation patterns. Employing both methods ensures a comprehensive and reliable purity profile, aligning with the stringent requirements of regulatory bodies.[2][3]

Part I: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power and quantitative accuracy.[4] For a compound like 1-(5-Bromo-2-methoxyphenyl)pyrrolidine, a reverse-phase HPLC method is ideal, separating the analyte from its potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Causality Behind Experimental Choices
  • Column Selection (C18): A C18 (octadecylsilyl) column is the workhorse for reverse-phase chromatography. Its long alkyl chains provide a nonpolar stationary phase that effectively retains moderately polar to nonpolar organic molecules like our target compound through hydrophobic interactions. This choice ensures good separation from both more polar starting materials and potentially less polar by-products.

  • Mobile Phase (Acetonitrile/Water): A gradient of acetonitrile and water is selected to ensure the timely elution of all components. Acetonitrile is a common organic modifier that offers low viscosity and good UV transparency. Starting with a higher water concentration allows for the retention and separation of early-eluting polar impurities. Gradually increasing the acetonitrile concentration then elutes the main compound and any more strongly retained, less polar impurities. The addition of a small amount of acid, like formic or phosphoric acid, can protonate the pyrrolidine nitrogen, leading to sharper, more symmetrical peaks by minimizing tailing.[5][6]

  • UV Detection: The presence of the brominated phenyl ring in the molecule creates a chromophore that absorbs UV light. A photodiode array (PDA) or UV-Vis detector set at a wavelength around the compound's absorbance maximum (e.g., 254 nm) provides excellent sensitivity and linearity for quantification.[4]

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Weigh & Dissolve Sample in Acetonitrile Injector Inject 10 µL Sample->Injector Sample Solution Standard Prepare Standard Solution (1 mg/mL in Acetonitrile) Standard->Injector Standard Solution (for reference) Column C18 Reverse-Phase Column (e.g., 250 x 4.6 mm, 5 µm) Injector->Column Mobile Phase Gradient Detector UV Detector (λ = 254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Purity (% Area) Integration->Calculation

Caption: Workflow for purity assessment by HPLC.

Detailed HPLC Protocol

1. Instrumentation and Materials

  • HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile, water, and formic acid.

  • Sample: 1-(5-Bromo-2-methoxyphenyl)pyrrolidine.

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Solution: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL.

3. HPLC Operating Conditions

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-20 min, 50% to 90% B20-25 min, hold at 90% B25-26 min, 90% to 50% B26-30 min, hold at 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

4. Data Analysis and Purity Calculation

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity using the area percent method:

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

5. Method Validation The reliability of this method must be confirmed through validation, following ICH Q2(R2) guidelines.[3][7] This involves assessing:

  • Specificity: The ability to resolve the main peak from potential impurities.

  • Linearity: Demonstrating a proportional response across a range of concentrations.

  • Accuracy: Closeness of the results to the true value.

  • Precision: Repeatability of the measurement under the same conditions.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration that can be reliably detected and quantified.

Part II: Gas Chromatography-Mass Spectrometry (GC-MS) for Confirmatory Analysis

GC-MS is an invaluable tool for the structural confirmation of the primary compound and the identification of volatile or semi-volatile impurities. The technique separates compounds based on their boiling points and polarity in a gas chromatograph, and then fragments and detects them in a mass spectrometer, providing a unique "fingerprint" for each molecule.

Causality Behind Experimental Choices
  • Column Selection (5% Phenyl Polymethylsiloxane): A low-polarity column, such as one with a 5% phenyl stationary phase (e.g., HP-5MS), is a general-purpose choice suitable for a wide range of semi-volatile organic compounds.[8][9] It separates compounds primarily based on their boiling points, which is effective for distinguishing the target molecule from potential synthesis by-products or residual solvents.

  • Temperature Programming: A programmed temperature ramp is crucial. Starting at a lower temperature allows for the separation of highly volatile impurities (like residual solvents). Gradually increasing the oven temperature ensures that the main compound and any higher-boiling impurities are eluted as sharp, well-defined peaks.[9]

  • Electron Ionization (EI): Operating the mass spectrometer in EI mode at 70 eV is the industry standard. This high-energy ionization method creates extensive and reproducible fragmentation patterns. These patterns can be compared against established mass spectral libraries (like NIST) for confident compound identification. For 1-(5-Bromo-2-methoxyphenyl)pyrrolidine, EI will produce a characteristic isotopic pattern for bromine-containing fragments (two peaks of nearly equal intensity separated by 2 m/z units, corresponding to ⁷⁹Br and ⁸¹Br isotopes), providing a strong confirmation of the compound's identity.[10]

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_analysis Data Analysis Sample Dissolve Sample in Ethyl Acetate Injector Inject 1 µL (Splitless) Sample->Injector GC_Column HP-5MS Capillary Column Injector->GC_Column Temperature Program MS_Detector Mass Spectrometer (EI, 70 eV) GC_Column->MS_Detector Helium Carrier Gas TIC Generate Total Ion Chromatogram (TIC) MS_Detector->TIC Mass_Spectrum Extract Mass Spectrum of Each Peak TIC->Mass_Spectrum Identification Identify Compound & Impurities (Library Search & Fragmentation Analysis) Mass_Spectrum->Identification

Caption: Workflow for confirmatory analysis by GC-MS.

Detailed GC-MS Protocol

1. Instrumentation and Materials

  • GC-MS system with a capillary column, autosampler, and mass selective detector.

  • HP-5MS column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Analytical balance.

  • Volumetric flasks, pipettes, and GC vials.

  • High-purity helium.

  • Reagent grade ethyl acetate or dichloromethane.

  • Sample: 1-(5-Bromo-2-methoxyphenyl)pyrrolidine.

2. Preparation of Solutions

  • Sample Solution: Prepare a ~1 mg/mL solution of the sample in ethyl acetate.

3. GC-MS Operating Conditions

ParameterValue
Column HP-5MS, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode 1 µL, Splitless
Oven Program Initial: 50 °C, hold for 2 minRamp: 15 °C/min to 300 °CHold: 5 min at 300 °C
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 500 m/z

4. Data Analysis and Interpretation

  • Total Ion Chromatogram (TIC): Examine the TIC to determine the retention time of the main component and detect any impurity peaks.

  • Mass Spectrum Analysis:

    • Extract the mass spectrum for the main peak.

    • Identify the molecular ion peak (M⁺).

    • Look for the characteristic Br isotope pattern (M⁺ and M⁺+2 peaks of similar abundance).

    • Analyze the fragmentation pattern to confirm the structure. Key fragments might include the loss of the pyrrolidine ring or other characteristic cleavages.[8]

    • Compare the obtained spectrum with a reference library for confirmation.

  • Impurity Identification: Extract mass spectra for any impurity peaks and attempt to identify them through library searching and spectral interpretation.

Comparative Summary: HPLC vs. GC-MS

FeatureHPLC-UVGC-MS
Primary Use Quantitative PurityConfirmatory ID & Impurity ID
Analyte Suitability Wide range, including non-volatile and thermally labile compoundsVolatile and thermally stable compounds
Separation Principle Partitioning between liquid and solid phasesPartitioning between gas and liquid phases
Detection UV absorbance (quantitative)Mass-to-charge ratio (structural info)
Strengths High precision and accuracy for quantification; robust and reliable.[4]High specificity for identification; excellent for structural elucidation of unknown impurities.[9]
Limitations Requires chromophores for UV detection; less definitive identification than MS.Not suitable for non-volatile or thermally unstable compounds; quantification can be less precise than HPLC.

Conclusion

The purity of 1-(5-Bromo-2-methoxyphenyl)pyrrolidine is a critical quality attribute that necessitates a robust analytical strategy. This guide outlines two orthogonal and complementary methods essential for a comprehensive purity assessment. The reverse-phase HPLC-UV method provides a reliable and precise tool for quantifying the main component and known impurities. The GC-MS method serves as a powerful confirmatory technique, unequivocally verifying the identity of the target compound through its mass spectrum and aiding in the structural elucidation of volatile impurities. By integrating both HPLC and GC-MS into the quality control workflow, researchers and drug development professionals can ensure the integrity of their synthetic intermediates, a crucial step in delivering safe and effective pharmaceuticals.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines. Available at: [Link]

  • IntuitionLabs. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Available at: [Link]

  • ResearchGate. (2016). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Available at: [Link]

  • IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]

  • International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • López-Pérez, D., et al. (2010). Synthesis of a New Chiral Pyrrolidine. Molecules, 15(3), 1665-1674. Available at: [Link]

  • ResearchGate. (2015). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Available at: [Link]

  • SIELC. (2018, February 16). Separation of Pyrrolidine, 1-(2,5-dibutoxy-4-nitrophenyl)- on Newcrom R1 HPLC column. Available at: [Link]

  • ACS Publications. (n.d.). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry. Available at: [Link]

  • Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • Lopez-Avila, V. (2015). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Journal of Forensic Science & Criminology, 2(6). Available at: [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Available at: [Link]

  • PubMed. (1987). Determination of bromine in organic compounds by high-performance liquid chromatography. Analyst, 112(1), 59-61. Available at: [Link]

  • ResearchGate. (2014). Determination of Aromatic Amines in Textile After Bromination, by Gas Chromatography Coupled with Electron Capture Detection. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2011, September 26). Method of analysis N–methyl–2-pyrrolidone. Available at: [Link]

  • Waters Corporation. (n.d.). A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS. Available at: [Link]

  • MDPI. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3478-3491. Available at: [Link]

  • MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8238. Available at: [Link]

  • Pharmacognosy Magazine. (2021). Gas Chromatography-Mass Spectrometry Fingerprint and in vitro Cytotoxic Studies of Rubus steudneri Leaf Fractions. Pharmacognosy Magazine, 17(74), 361-367. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(5-Bromo-2-methoxyphenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 1-(5-Bromo-2-methoxyphenyl)pyrrolidine. This guide is designed to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-(5-Bromo-2-methoxyphenyl)pyrrolidine. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions to help you optimize your reaction yields and overcome common challenges in this synthetic procedure. As Senior Application Scientists, we combine technical precision with practical, field-tested insights to support your research endeavors.

I. Synthesis Overview: The Buchwald-Hartwig Amination

The synthesis of 1-(5-Bromo-2-methoxyphenyl)pyrrolidine is most commonly achieved through a palladium-catalyzed cross-coupling reaction known as the Buchwald-Hartwig amination.[1] This reaction forms a carbon-nitrogen (C-N) bond between an aryl halide (1-bromo-4-methoxy-2-nitrobenzene, which is subsequently reduced) and an amine (pyrrolidine). The general transformation is a powerful tool in organic synthesis, particularly for creating the aryl amine moieties frequently found in pharmaceuticals and natural products.[1][2]

The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[1][3] Success in this reaction is highly dependent on the careful selection of the catalyst system (palladium precursor and ligand), base, solvent, and reaction temperature.

Reaction Scheme:

Buchwald-Hartwig Amination cluster_reactants Reactants cluster_conditions Reaction Conditions Aryl_Halide 1-Bromo-4-methoxybenzene Reaction_Vessel Reaction Mixture Aryl_Halide->Reaction_Vessel Amine Pyrrolidine Amine->Reaction_Vessel Product 1-(5-Bromo-2-methoxyphenyl)pyrrolidine Catalyst_System Pd Precatalyst + Ligand Catalyst_System->Reaction_Vessel Base Base (e.g., NaOtBu) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene) Solvent->Reaction_Vessel Reaction_Vessel->Product Heat

Caption: General overview of the Buchwald-Hartwig amination for synthesizing 1-(5-Bromo-2-methoxyphenyl)pyrrolidine.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Question 1: Why is my reaction yield consistently low or non-existent?

Possible Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species is crucial for the catalytic cycle to begin.[3] If you are using a Pd(II) precursor like Pd(OAc)₂, it may not be efficiently reduced to Pd(0).

    • Solution: Consider using a pre-catalyst, such as a palladacycle, which readily forms the active Pd(0) species upon exposure to a base.[3] Ensure your palladium source is fresh and has been stored properly.

  • Inappropriate Ligand: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the reaction. For electron-rich aryl halides, bulky, electron-rich phosphine ligands are often more effective.[4]

    • Solution: Screen a variety of ligands. For this specific transformation, ligands like XPhos or RuPhos could be good starting points.[5]

  • Incorrect Base: The base must be strong enough to deprotonate the pyrrolidine, facilitating its coordination to the palladium center.[6]

    • Solution: Sodium tert-butoxide (NaOtBu) is a commonly used strong base for Buchwald-Hartwig aminations.[5] However, if your substrate has base-sensitive functional groups, you may need to screen other bases like LHMDS or cesium carbonate (Cs₂CO₃).[5][6]

  • Solvent Issues: The solvent must be anhydrous and deoxygenated, as water and oxygen can deactivate the catalyst.[4] The solvent should also effectively dissolve all reactants.

    • Solution: Use freshly distilled and degassed solvents like toluene, dioxane, or THF.[4] Ensure all glassware is oven-dried before use.

  • Aryl Halide Reactivity: Aryl bromides are generally more reactive than aryl chlorides.[4]

    • Solution: If you are starting from an aryl chloride, consider switching to the corresponding aryl bromide or iodide to increase reactivity.[4]

Question 2: I am observing significant formation of side products, what are they and how can I minimize them?

Possible Causes & Solutions:

  • Hydrodehalogenation: This is a common side reaction where the aryl halide is reduced to the corresponding arene (in this case, 4-bromo-1-methoxybenzene).[7] This can be caused by the presence of water or other protic impurities.[4]

    • Solution: Ensure strictly anhydrous and anaerobic reaction conditions.[4] Using bulky, electron-rich phosphine ligands can also favor the desired C-N bond formation over hydrodehalogenation.[4]

  • Homocoupling: Dimerization of the aryl halide can occur, leading to the formation of biaryl impurities.[7]

    • Solution: Optimizing the catalyst loading and reaction temperature can often minimize this side reaction.[7] A lower temperature and catalyst loading may be beneficial.

Question 3: The reaction starts but then seems to stall before completion. What could be the cause?

Possible Causes & Solutions:

  • Catalyst Decomposition: The palladium catalyst can decompose over time, especially at elevated temperatures.

    • Solution: Try running the reaction at a lower temperature for a longer duration. You could also consider a more stable pre-catalyst.

  • Insufficient Base: The base is consumed stoichiometrically during the reaction. If there is not enough base, the reaction will not go to completion.

    • Solution: Ensure you are using at least a stoichiometric amount of base relative to the limiting reagent. It is common to use a slight excess.

  • Poor Stirring: In heterogeneous reaction mixtures, especially with insoluble inorganic bases, poor agitation can lead to localized depletion of reagents and a stalled reaction.[3]

    • Solution: Ensure vigorous stirring throughout the reaction to maintain a well-mixed suspension.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this reaction?

A1: The optimal temperature can vary depending on the specific catalyst system and solvent used. A good starting point is typically around 80-110 °C.[7] It is advisable to start at a lower temperature (e.g., 80 °C) and slowly increase it if the reaction is not proceeding.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[7] Taking small aliquots from the reaction mixture at regular intervals will allow you to track the consumption of starting materials and the formation of the product.

Q3: What is the best way to purify the final product?

A3: After the reaction is complete, a standard aqueous workup is typically performed to remove the inorganic salts.[7] The crude product can then be purified by column chromatography on silica gel.[7] The choice of eluent will depend on the polarity of the product and any remaining impurities.

Q4: Can I use a different palladium source?

A4: Yes, various palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts.[8][9] However, the choice of palladium source can significantly impact the reaction efficiency, and you may need to re-optimize the reaction conditions accordingly.[3]

Q5: Is it necessary to use an inert atmosphere?

A5: Yes, it is highly recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7] This prevents the oxidation and deactivation of the palladium catalyst and the phosphine ligands.

IV. Experimental Protocols

General Procedure for Buchwald-Hartwig Amination:
  • To an oven-dried reaction vessel, add the aryl bromide (1.0 mmol), the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol) under an inert atmosphere.[7]

  • Seal the vessel and purge with nitrogen or argon for 5-10 minutes.

  • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.[7]

  • Add pyrrolidine (1.2 mmol) via syringe.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.[7]

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.[7]

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[7]

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate) three times.[7]

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by column chromatography on silica gel.[7]

Troubleshooting Workflow:

Troubleshooting_Workflow Start Low or No Yield Check_Catalyst Is the catalyst active? Consider a pre-catalyst. Start->Check_Catalyst Start->Check_Catalyst Start Here Check_Ligand Is the ligand appropriate? Screen bulky, electron-rich ligands. Check_Catalyst->Check_Ligand If yes Check_Base Is the base strong enough? Try NaOtBu or LHMDS. Check_Ligand->Check_Base If yes Check_Conditions Are conditions anhydrous/anaerobic? Use dry, degassed solvents. Check_Base->Check_Conditions If yes Analyze_Side_Products Analyze side products (GC-MS). Identify hydrodehalogenation or homocoupling. Check_Conditions->Analyze_Side_Products If yes Optimize_Temp Optimize temperature. Lower temp to reduce side reactions. Analyze_Side_Products->Optimize_Temp Side reactions observed Successful_Reaction Improved Yield Analyze_Side_Products->Successful_Reaction No major side products Optimize_Loading Optimize catalyst loading. Lower loading to reduce homocoupling. Optimize_Temp->Optimize_Loading Optimize_Loading->Successful_Reaction

Caption: A stepwise guide to troubleshooting low product yield in the N-arylation of pyrrolidine.

V. Data Summary

ParameterRecommendationRationale
Palladium Source Pre-catalyst (e.g., XPhos Pd G3)Ensures efficient formation of the active Pd(0) species.[3]
Ligand Bulky, electron-rich phosphine (e.g., XPhos)Promotes reductive elimination and minimizes side reactions.[4]
Base Strong, non-nucleophilic (e.g., NaOtBu)Effectively deprotonates the amine without interfering with the reaction.[5]
Solvent Anhydrous, degassed aprotic (e.g., Toluene)Prevents catalyst deactivation and side reactions.[4]
Temperature 80-110 °CProvides sufficient energy for the reaction while minimizing catalyst decomposition.[7]
Atmosphere Inert (Nitrogen or Argon)Protects the catalyst and ligands from oxidation.[7]

VI. References

  • BenchChem. (n.d.). Optimization of Buchwald-Hartwig amination conditions. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: N-Arylation of Pyrrolidine. Retrieved from

  • Charnwood Discovery. (n.d.). Rapid Optimization-Buchwald–Hartwig Amination using DoE. Retrieved from

  • Sygnature Discovery. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from

  • ACS Publications. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development. Retrieved from

  • Wuxi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Retrieved from

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from

  • ChemRxiv. (2025). De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy. Retrieved from

  • DiVA portal. (2017). Synthesis of substituted pyrrolidines. Retrieved from

  • BenchChem. (n.d.). Application Notes and Protocols for the Multicomponent Synthesis of Pyrrolidine Derivatives. Retrieved from

  • MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from

  • Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Retrieved from

  • Sigma-Aldrich. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from

Sources

Optimization

Technical Support Center: Chromatography Purification of 1-(5-Bromo-2-methoxyphenyl)pyrrolidine

This guide provides in-depth troubleshooting for the chromatographic purification of 1-(5-Bromo-2-methoxyphenyl)pyrrolidine. It is designed for researchers and drug development professionals to navigate common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting for the chromatographic purification of 1-(5-Bromo-2-methoxyphenyl)pyrrolidine. It is designed for researchers and drug development professionals to navigate common challenges and optimize separation efficiency. Our approach is built on explaining the fundamental principles behind each step, ensuring you can adapt these strategies to your specific experimental context.

Section 1: Understanding the Molecule & Initial Method Development

Before packing a column, a thorough understanding of the target molecule and a well-developed analytical method are paramount. 1-(5-Bromo-2-methoxyphenyl)pyrrolidine possesses key structural features that influence its chromatographic behavior: a basic pyrrolidine nitrogen and a moderately polar substituted aromatic ring. The basicity of the nitrogen is a primary consideration, as it can lead to strong interactions with the acidic surface of standard silica gel.

Q1: My TLC plates show significant streaking or tailing for the product spot. What's causing this and how do I fix it?

A1: This is the most common issue for amine-containing compounds like yours. The streaking is caused by the strong, non-ideal acid-base interaction between the basic pyrrolidine nitrogen and the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to a portion of your compound moving with the solvent front while another portion remains adsorbed, resulting in a "tail."

Solution: Neutralize the Stationary Phase. The most effective solution is to add a small amount of a basic modifier to your mobile phase. This deactivates the acidic sites on the silica, allowing for symmetrical peak shape.

  • Recommended Modifier: Add 0.1-1% triethylamine (Et₃N) to your eluent system (e.g., for every 100 mL of eluent, add 0.1 to 1 mL of Et₃N).

  • Alternative: A 1-2% solution of ammonia in methanol can be used as the polar component of a dichloromethane/methanol solvent system.

It is crucial to perform your initial Thin Layer Chromatography (TLC) analysis with the same modified solvent system you intend to use for the column to get an accurate prediction of the retention factor (Rf).[1]

Q2: I'm struggling to find a good solvent system on TLC. Where should I start?

A2: The goal of TLC is to find a solvent system where your target compound has an Rf value between 0.2 and 0.35.[2] This range provides the best balance for achieving good separation on a flash column. An Rf higher than this risks co-elution with non-polar impurities, while a lower Rf can lead to long elution times and broad peaks.

Recommended Starting Solvent Systems for TLC Analysis:

Solvent System Components (v/v)PolarityNotes
Hexanes : Ethyl AcetateLow to MediumThe most common starting point. Begin with a low polarity mix (e.g., 95:5) and gradually increase the ethyl acetate concentration.[3]
Dichloromethane : MethanolMedium to HighA good alternative if separation is poor in Hex/EtOAc. The methanol is a strong polar modifier.
Toluene : Diethyl EtherLow to MediumOffers different selectivity compared to ethyl acetate-based systems and can sometimes resolve closely-related spots.

Always remember to add your basic modifier (e.g., 0.5% Et₃N) to these test systems.

Section 2: Troubleshooting During Column Elution

This section addresses problems that become apparent while the chromatography is in progress.

Q3: I've started my column, but my product is not eluting, even after passing several column volumes of solvent. What should I do?

A3: This situation suggests one of several possibilities:

  • Eluent is Not Polar Enough: The solvent system you chose based on TLC may not be translating perfectly to the column. Solution: Gradually increase the polarity of your eluent. If you started with 90:10 Hexanes:EtOAc, move to 85:15, then 80:20. This is known as a step gradient. Do not make large, sudden jumps in polarity, as this can crack the silica bed and ruin the separation.[4]

  • Compound Degradation/Irreversible Adsorption: The compound may be unstable on silica gel and has decomposed, or it has bound so strongly it will not elute.[4] Solution: Before committing a large amount of crude material, perform a stability test. Spot your compound on a TLC plate, wait 30-60 minutes, and then elute the plate. If you see a new spot at the baseline or a significant smear from the origin, your compound is likely unstable on silica. Consider using a deactivated silica gel or an alternative stationary phase like alumina (basic or neutral).[1]

  • Incorrect Solvent Preparation: Double-check that you prepared the eluent correctly and did not accidentally reverse the solvent ratios.[4]

Q4: My product is co-eluting with an impurity. How can I improve the resolution?

A4: Achieving separation between compounds with similar polarities is a common challenge.[5]

Strategies to Improve Resolution:

  • Use a Longer/Narrower Column: This increases the number of theoretical plates, providing more opportunities for the compounds to separate.

  • Employ a Shallow Gradient Elution: Instead of a single isocratic solvent system, a slow, gradual increase in polarity can effectively separate closely eluting compounds. Start with a solvent system where your product's Rf is less than 0.2 and slowly increase the polar component.[4]

  • Change the Solvent System: If you are using Hexanes/EtOAc, the fundamental interactions are based on polarity. Switching to a different system, like Toluene/DCM or DCM/Methanol, can change the selectivity of the separation by introducing different intermolecular forces (e.g., pi-pi stacking with toluene), which may resolve the compounds.

Section 3: Post-Chromatography and Purity Issues

Q5: I've combined my fractions, but NMR analysis shows it's still impure. The impurity was not visible on my initial TLC.

A5: This can happen for a few reasons:

  • UV-Inactive Impurity: The impurity may not have a UV chromophore, making it invisible under a UV lamp. Solution: Stain your TLC plates. A potassium permanganate (KMnO₄) stain is excellent for visualizing a wide range of organic compounds.

  • Overloading the Column: You may have loaded too much crude material onto the column. A general rule of thumb is to load 1g of crude material per 25-50g of silica gel for difficult separations. Overloading leads to broad bands that overlap, resulting in poor separation even with a good solvent system.[6]

  • Co-elution of a Positional Isomer: The synthesis of your starting material, 5-Bromo-2-methoxyaniline or a related precursor, may have produced a small amount of a positional isomer (e.g., 3-Bromo-2-methoxyphenyl). Isomers often have very similar polarities and can be difficult to separate.[5] Solution: This requires careful optimization, likely using a long column and a very shallow gradient as described in Q4. Advanced techniques like preparative HPLC may be necessary for complete separation.[7][8]

Q6: My product yield is very low after chromatography. Where did my material go?

A6: Low recovery can be frustrating. Consider these possibilities:

  • Compound is Still on the Column: The compound may be "trailing" or eluting very slowly over many fractions.[4] Solution: After you believe your product has eluted, flush the column with a very polar solvent (e.g., 100% Ethyl Acetate or 95:5 DCM:MeOH) to wash everything off. Analyze this flush to see if your product is present.

  • Decomposition on Silica: As mentioned in Q3, the acidic silica may have degraded your product. This is a common fate for acid-sensitive compounds.

  • Physical Loss: Ensure proper technique. When dry loading, ensure the silica-adsorbed sample is a fine, free-flowing powder to prevent clumping and channeling.[9] When wet loading, ensure the sample is dissolved in the absolute minimum amount of solvent to achieve a tight starting band.

Section 4: Key Experimental Protocols

Protocol 1: TLC Analysis for Solvent System Selection
  • Dissolve a small sample of your crude material in a suitable solvent (e.g., Dichloromethane).

  • Prepare several TLC chambers with different solvent systems (e.g., 9:1 Hex:EtOAc, 8:2 Hex:EtOAc, etc.), each containing 0.5% triethylamine.

  • Use a capillary tube to spot the crude mixture onto the baseline of several TLC plates.

  • Place one plate in each chamber and allow the solvent to run up the plate until it is about 1 cm from the top.[5]

  • Remove the plates, immediately mark the solvent front, and visualize the spots under a UV lamp. Circle the spots.

  • Calculate the Rf value for your target compound in each system: Rf = (distance traveled by spot) / (distance traveled by solvent front).

  • Select the solvent system that provides an Rf of ~0.25 for your target compound and the best possible separation from all impurities.[2]

Protocol 2: Flash Column Chromatography - Dry Loading

Dry loading is recommended for samples that are not very soluble in the starting eluent, as it often leads to sharper bands and better separation.[4][9]

  • Prepare the Column: Pack the column with silica gel as a slurry in your chosen low-polarity eluent. Allow it to settle and drain the excess solvent until it is level with the top of the silica bed. Add a thin layer of sand.

  • Prepare the Sample: Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel (approx. 1-2 times the weight of your crude product).

  • Evaporate: Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.

  • Load: Carefully pour this powder onto the layer of sand in your packed column, ensuring a flat, level surface.

  • Top Layer: Gently add another layer of sand on top of the sample-silica mixture.

  • Elute: Carefully add your eluent, apply pressure, and begin collecting fractions.

Section 5: Visual Workflow and Troubleshooting Guides

Method Development Workflow

G cluster_0 Phase 1: Analytical Method Development cluster_1 Phase 2: Preparative Column Chromatography cluster_2 Phase 3: Product Isolation A Crude Product B Dissolve in DCM A->B C Screen Solvent Systems via TLC (e.g., Hex/EtOAc + 0.5% Et3N) B->C D Identify System with Product Rf ≈ 0.25 & Good Separation C->D E Pack Column with Silica Gel D->E Proceed to Column F Load Sample (Wet or Dry) E->F G Elute with Chosen Solvent System (Isocratic or Gradient) F->G H Collect & Analyze Fractions via TLC G->H I Combine Pure Fractions H->I J Remove Solvent (Rotovap) I->J K Final Product Characterization (NMR, MS) J->K

Caption: Workflow for purifying 1-(5-Bromo-2-methoxyphenyl)pyrrolidine.

Troubleshooting Poor Separation

G Start Problem: Poor Separation or Co-elution of Fractions TLC_Check Did TLC analysis show clear separation? Start->TLC_Check Column_Issue Potential Column Issue: - Overloaded - Channeled/Cracked Bed - Loading Technique TLC_Check->Column_Issue Yes Solvent_Issue Re-optimize Solvent System TLC_Check->Solvent_Issue No Repack Action: Repack a fresh column. Use less material (dry loading). Column_Issue->Repack New_Solvents Action: Try different solvent classes (e.g., DCM/MeOH or Toluene-based). Solvent_Issue->New_Solvents Gradient Action: Use a longer column and a shallow gradient elution. Solvent_Issue->Gradient

Caption: Decision tree for troubleshooting poor chromatographic separation.

Frequently Asked Questions (FAQs)

Q: Can I use alumina instead of silica gel? A: Yes. Alumina is a good alternative, especially if your compound is proving to be acid-sensitive. Use neutral or basic alumina (Activity I or II). Note that the elution order and required solvent polarity may differ significantly from silica, so you must re-optimize your solvent system using alumina TLC plates.[1]

Q: What is the maximum amount of crude material I can load? A: This depends on the difficulty of the separation. For easy separations (large ΔRf between spots), you can load up to 1g of material per 10g of silica (1:10 ratio). For difficult separations, a ratio of 1:50 or even 1:100 is recommended to achieve baseline resolution.[6]

Q: My compound is very polar and won't move even in 100% ethyl acetate. What now? A: You need a stronger solvent system. Switch to a dichloromethane/methanol system, starting with 99:1 DCM:MeOH and gradually increasing the methanol content. Remember to include your basic modifier. For extremely polar compounds, reversed-phase chromatography (e.g., C18 silica) may be a more suitable technique, where the most polar compounds elute first.[1]

References

  • BenchChem. (n.d.). Technical Support Center: Purification of 1-Bromo-2-((methoxymethoxy)methyl)benzene.
  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • da Silva, A. D., et al. (2014). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PLoS ONE, 9(6), e99823. [Link]

  • Moradei, O. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276–302. [Link]

  • Danaher Life Sciences. (n.d.). Preparative Silica Columns for Efficient Chromatography. Retrieved from [Link]

  • Comes, S., et al. (2005). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Chimica Oggi, 23(5), 49-51.
  • Shimadzu. (n.d.). Purification made easy - secrets of science. Retrieved from [Link]

  • Blue Bell Chemicals. (2026, January 30). Role of Silica Gel in Phytochemical Extraction and Purification - Column Chromatography. Retrieved from [Link]

  • ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved from [Link]

  • Kasar, P. (2025). Stability-Indicating RP-HPLC Method Development and Validation: A Comprehensive Review. International Journal of Pharmaceutical Sciences, 3(8), 1361-1372.
  • University of Rochester. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • Nagayoshi, H., et al. (2013). Retention of Halogenated Solutes on Stationary Phases Containing Heavy Atoms. Molecules, 18(5), 5319-5328. [Link]

  • Gross, J., et al. (1995). Optimization of the sensitivity of high-performance liquid chromatography in the detection of heterocyclic aromatic amine mutagens. Food and Chemical Toxicology, 33(10), 839-847. [Link]

  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals. Retrieved from [Link]

  • Yap, K. Y., et al. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. Journal of Pharmaceutical and Biomedical Analysis, 199, 114038. [Link]

Sources

Troubleshooting

Optimization of reaction conditions for N-aryl pyrrolidine synthesis.

Technical Support Center: Optimization of -Aryl Pyrrolidine Synthesis Topic: Reaction Optimization & Troubleshooting for -Aryl Pyrrolidine Synthesis Role: Senior Application Scientist Date: October 26, 2023 Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of -Aryl Pyrrolidine Synthesis

Topic: Reaction Optimization & Troubleshooting for


-Aryl Pyrrolidine Synthesis
Role:  Senior Application Scientist
Date:  October 26, 2023

Executive Summary & Method Selection

The formation of


-aryl pyrrolidines is a cornerstone transformation in medicinal chemistry, linking the pharmacologically privileged pyrrolidine ring to aromatic scaffolds. While seemingly simple, the reaction often stalls due to catalyst deactivation, steric hindrance, or competitive 

-hydride elimination.

This guide moves beyond "recipe following" to "mechanistic troubleshooting." We treat your reaction as a system where every variable—ligand sterics, base strength, and solvent polarity—must be balanced.

Strategic Triage: Which Method Should You Use?

Before optimizing conditions, ensure you have selected the correct mechanistic pathway.

MethodSelection Start Start: Select Aryl Halide (Ar-X) ArX_Type Electrophile Nature? Start->ArX_Type E_Poor Electron-Deficient (e.g., p-NO2, p-CN) ArX_Type->E_Poor High Electrophilicity E_Rich Electron-Rich / Neutral (e.g., p-OMe, p-Me) ArX_Type->E_Rich Low Electrophilicity SNAr Method A: SNAr (No Metal Catalyst) E_Poor->SNAr MetalCat Metal Catalysis Required E_Rich->MetalCat Halide Halide Identity? MetalCat->Halide Cl Aryl Chloride (Ar-Cl) Halide->Cl Br_I Aryl Bromide/Iodide (Ar-Br/I) Halide->Br_I Buchwald Method B: Pd-Catalysis (Buchwald-Hartwig) Cl->Buchwald Requires high activity Br_I->Buchwald Fast kinetics Ullmann Method C: Cu-Catalysis (Ullmann-Ma) Br_I->Ullmann Cost-effective / Scalable

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate electronics and leaving group ability.

Module A: Palladium-Catalyzed Buchwald-Hartwig Amination

This is the "Gold Standard" for unactivated aryl chlorides and sterically hindered systems. The pyrrolidine nitrogen is moderately steric but highly nucleophilic. The primary failure mode is


-hydride elimination  from the pyrrolidine ring after oxidative addition, leading to hydrodehalogenation of the aryl ring and formation of an imine byproduct.
Core Protocol: The "RuPhos" System[2][3]
  • Catalyst: RuPhos-Pd-G4 (Preferred) or Pd(OAc)

    
     + RuPhos (1:2 ratio).
    
  • Base: NaO

    
    Bu (Standard) or LHMDS (Soluble).[1]
    
  • Solvent: THF or Toluene (Anhydrous).

  • Temp: 65–85 °C.

Troubleshooting & FAQs

Q1: My reaction stalls at 60% conversion. Adding more catalyst doesn't help. Why? Diagnosis: Catalyst poisoning or product inhibition.

  • The Science: Pyrrolidine is a secondary amine. If your product is basic, it can coordinate to the Pd center, displacing the phosphine ligand and shutting down the cycle. Alternatively, if you are using aryl iodides, the accumulating iodide ions can inhibit the catalytic cycle by forming stable bridged dimers [1].

  • Solution:

    • Switch Precatalyst: Move from Pd(OAc)

      
       to RuPhos-Pd-G4 . This ensures a 1:1 Pd:Ligand ratio and rapid initiation, preventing the formation of inactive Pd-black aggregates early in the reaction [2].
      
    • Ligand Switch: If steric hindrance is high, switch to BrettPhos or

      
      BuBrettPhos , which are bulkier and prevent product inhibition.
      

Q2: I see the formation of the reduced arene (Ar-H) instead of the product. Diagnosis:


-Hydride Elimination is outcompeting Reductive Elimination.
  • The Science: The Pd-Amido intermediate has hydrogen atoms on the pyrrolidine ring

    
     to the metal. If reductive elimination is slow (due to sterics or electronics), the complex undergoes 
    
    
    
    -hydride elimination.
  • Solution:

    • Ligand Selection: Use RuPhos . Its specific biaryl structure places bulk over the Pd center, accelerating the rate of reductive elimination (

      
      ) significantly over 
      
      
      
      -hydride elimination (
      
      
      ) [3].
    • Solvent: Switch from Toluene to

      
      -Amyl Alcohol  or Dioxane .
      

Q3: My substrate has an ester/nitrile group. NaO


Bu is causing decomposition. 
Diagnosis:  Base incompatibility.
  • The Science: NaO

    
    Bu is a strong nucleophile and base. It can hydrolyze esters or attack nitriles.
    
  • Solution:

    • Weak Base System: Use Cs

      
      CO
      
      
      
      or K
      
      
      PO
      
      
      .[2]
    • Phase Transfer: Since these inorganic bases are insoluble in toluene, use Dioxane or add a drop of water/PEG to facilitate phase transfer. Note that reaction times will increase significantly (12–24h) [4].

Data: Ligand Selection Matrix
Substrate ClassRecommended LigandCatalyst SourceBaseRationale
Aryl Chlorides RuPhos RuPhos-Pd-G4NaO

Bu
Excellent for secondary amines; prevents

-elimination.
Aryl Tosylates BrettPhos BrettPhos-Pd-G4Cs

CO

High activity for C-O cleavage; tolerates sensitive groups.
Base-Sensitive XPhos XPhos-Pd-G4K

PO

General purpose; works well with weak bases.
Heterocycles

BuXPhos
Pd

(dba)

LHMDSBulky ligand prevents coordination of heterocycle N to Pd.

Module B: Copper-Catalyzed Ullmann-Ma Coupling

Use this for aryl iodides/bromides when cost is a factor, or when Pd catalysis fails due to "poisoning" by sulfur/nitrogen-rich heterocycles.

Core Protocol: The "Amino Acid" System
  • Catalyst: CuI (10 mol%).

  • Ligand: L-Proline or

    
    -Dimethylglycine (20 mol%).
    
  • Base: K

    
    PO
    
    
    
    or K
    
    
    CO
    
    
    .
  • Solvent: DMSO or DMF.

  • Temp: 90–110 °C.

Troubleshooting & FAQs

Q4: The reaction mixture turned black and precipitated metal immediately. Diagnosis: Disproportionation of Cu(I) to Cu(0) and Cu(II).

  • The Science: Cu(I) is unstable in the absence of stabilizing ligands. If the ligand (e.g., L-Proline) is not added before the base/heat, CuI disproportionates into inactive copper metal [5].

  • Solution:

    • Protocol Adjustment: Pre-stir CuI and the Ligand in the solvent for 10 minutes under inert atmosphere to form the active complex before adding the aryl halide and base.

Q5: Yield is low (20-30%) despite high temperature. Diagnosis: The "Hard/Soft" Mismatch.

  • The Science: Pyrrolidine is a moderately hard nucleophile. Aryl chlorides are "hard" electrophiles but unreactive in Ullmann systems. Aryl Iodides are "soft."

  • Solution:

    • Substrate: Ensure you are using Aryl Iodides . Aryl bromides require higher temps (120°C+). Aryl chlorides rarely work well with Cu.

    • Ligand: Switch to Oxalamides or DMEDA (Diamines) if amino acids fail. These create a more electron-rich Cu-center, facilitating oxidative addition [6].

Module C: Workup & Purification (Removing the Metal)

Pharmaceutical applications require metal residues <10 ppm.[3][4]

Q6: How do I efficiently remove Pd/Cu from the crude pyrrolidine?

  • Standard Extraction: Does not work well for basic amines as they chelate the metal.

  • The Fix:

    • Silica-Based Scavengers: Treat the crude organic solution with QuadraSil® MP or Thiol-functionalized Silica (50 wt% relative to catalyst) at 50°C for 30 mins. Filter.

    • Aqueous Wash: Wash the organic layer with 5% N-Acetylcysteine or Sodium Diethyldithiocarbamate solution. These ligands bind Pd/Cu stronger than pyrrolidine [7].

Visualizing the Catalytic Failure Points

Understanding where the cycle breaks is key to fixing it.

CatalyticCycle cluster_offcycle Catalyst Death Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Rate Limiting for Ar-Cl (Fix: Use RuPhos/XPhos) PdBlack Pd-Black (Aggregation) Pd0->PdBlack Low Ligand Stability (Fix: G3/G4 Precatalyst) Coord Amine Coordination (Ar-Pd-N) OxAdd->Coord Deprot Deprotonation (Ar-Pd-NHR) Coord->Deprot Base Dependent (Fix: Stronger Base) RedElim Reductive Elimination (Product Release) Deprot->RedElim Desired Path BetaElim SIDE REACTION: Beta-Hydride Elimination Deprot->BetaElim If Sterics Low (Fix: Bulkier Ligand) RedElim->Pd0 Dehal Hydrodehalogenated Byproduct BetaElim->Dehal

Figure 2: Palladium catalytic cycle highlighting critical failure points (Red) and optimization strategies.

References

  • Mechanistic Studies on the Pd-Catalyzed Amination

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Precatalyst Efficiency (G3/G4 Systems)

    • Bruno, N. C., et al. (2013).
  • RuPhos Specificity for Secondary Amines

    • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Secondary Amines. Journal of the American Chemical Society, 131(1), 17423–17429.
  • Weak Base Protocols

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Ullmann-Ma Coupling Mechanisms

    • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines.[5] Accounts of Chemical Research, 41(11), 1450–1460.

  • Oxalamide Ligands for Cu-Catalysis

    • Zhang, H., et al. (2010). Oxalamides as Versatile Ligands for Cu-Catalyzed N-Arylation.[6] Journal of Organic Chemistry, 75(15), 5326–5329.

  • Metal Scavenging in Pharma

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in APIs.

Sources

Optimization

Addressing low yield in multi-step synthesis of complex pyrrolidines.

Introduction: The Pyrrolidine Paradox Pyrrolidines are the workhorses of modern medicinal chemistry, serving as core scaffolds in Hepatitis C inhibitors (e.g., Daclatasvir), DPP-4 inhibitors, and novel alkaloids. However...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrolidine Paradox

Pyrrolidines are the workhorses of modern medicinal chemistry, serving as core scaffolds in Hepatitis C inhibitors (e.g., Daclatasvir), DPP-4 inhibitors, and novel alkaloids. However, their synthesis is often plagued by a "yield paradox": stable precursors frequently vanish into intractable tars or aqueous waste streams.

This guide addresses the three critical failure points in complex pyrrolidine synthesis: Cycloaddition Efficiency , Kinetic Cyclization Barriers , and the "Invisible" Work-up Loss .

Module 1: The Cyclization Bottleneck (1,3-Dipolar Cycloaddition)

Context: The [3+2] cycloaddition of azomethine ylides is the premier route to highly substituted pyrrolidines. Common Symptom: Reaction stalls at 40-50% conversion, or diastereoselectivity (endo/exo) is poor, leading to yield loss during separation.

Troubleshooting Guide

Q1: My imine precursor hydrolyzes before the ylide forms. How do I stabilize it? A: The in situ generation of azomethine ylides is moisture-intolerant.

  • The Fix: Switch to a "One-Pot, Three-Component" protocol with specific dehydration agents. Do not isolate the imine.

  • Protocol Adjustment: Add 4Å Molecular Sieves (powdered, activated) directly to the reaction vessel. If using Ag(I) or Cu(I) catalysts, water acts as a competitive ligand, killing catalytic turnover.

Q2: I have high conversion but low isolated yield due to inseparable diastereomers. How do I tune the endo/exo ratio? A: This is a chelation control issue. The transition state geometry depends heavily on the metal-ligand bite angle.

  • The Switch:

    • For Endo selectivity: Use AgOAc with P-P ligands (e.g., dppe). Silver allows for a tighter coordination sphere that favors the thermodynamic endo product via a "W-shaped" ylide geometry.

    • For Exo selectivity: Switch to Cu(CH₃CN)₄PF₆ with bulky Ferrocenyl ligands (e.g., Fesulphos). The steric bulk forces the transition state into the exo pathway to minimize gauche interactions.

Visual Workflow: Optimization Logic

G Start START: Low Yield in [3+2] Cycloaddition CheckWater Check 1: Is Imine Hydrolyzing? Start->CheckWater AddSieves Action: Add 4Å MS + One-Pot Protocol CheckWater->AddSieves Yes (Imine unstable) CheckSelectivity Check 2: Diastereomer Ratio (dr) < 5:1? CheckWater->CheckSelectivity No (Conversion OK) AddSieves->CheckSelectivity MetalSwitch Decision: Metal/Ligand Tuning CheckSelectivity->MetalSwitch Yes (Poor dr) TempControl Check 3: Retro-Cycloaddition? CheckSelectivity->TempControl No (dr OK, but low yield) AgRoute Goal: Endo Product Use AgOAc + dppe MetalSwitch->AgRoute CuRoute Goal: Exo Product Use Cu(I) + Fesulphos MetalSwitch->CuRoute LowerTemp Action: Lower Temp to -20°C Increase Catalyst Load TempControl->LowerTemp Yes (Thermodynamic equilibration)

Caption: Decision tree for optimizing metal-catalyzed 1,3-dipolar cycloadditions.

Module 2: Kinetic Barriers (Pd-Catalyzed Carboamination)

Context: Constructing pyrrolidines via Pd-catalyzed cyclization of


-aminoalkenes.
Common Symptom:  Formation of acyclic N-arylation side products or hydroamination byproducts instead of the cyclic pyrrolidine.
Troubleshooting Guide

Q3: Why is my substrate undergoing N-vinylation/arylation without cyclizing? A: The rate of C-N bond formation (reductive elimination) is outcompeting the alkene insertion (cyclization). This is a classic kinetic competition.

  • The Fix: You must slow down the reductive elimination to allow the alkene insertion to happen first.

  • Ligand Selection: Switch from standard bidentate ligands (BINAP) to monodentate, electron-rich phosphines like P(2-furyl)₃ or JohnPhos .

    • Mechanism:[1][2][3] These ligands create a catalytic pocket that sterically disfavors the direct N-arylation pathway, funneling the intermediate toward the 5-exo cyclization.

Q4: My reaction works on model substrates but fails with polar functional groups (OH, NH). A: Strong bases like NaOtBu often decompose sensitive substrates or cause protecting group migration (e.g., Boc-migration).

  • The Protocol Update: Switch to a Mild Base/Solvent System .

    • Old System: NaOtBu / Toluene / 100°C.

    • New System: Cs₂CO₃ / Dioxane / 80°C . Cesium carbonate is sufficiently basic to deprotonate the amide/amine for coordination but gentle enough to preserve labile groups.

Comparative Data: Base & Ligand Effects
VariableStandard ConditionOptimized ConditionMechanistic Impact
Catalyst Pd₂(dba)₃ / BINAPPd₂(dba)₃ / P(2-furyl)₃ Slows reductive elimination; favors cyclization.
Base NaOtBuCs₂CO₃ or K₃PO₄Prevents elimination side-reactions; tolerates esters.
Solvent Toluene1,4-Dioxane Improves solubility of polar intermediates.
Yield 35-45%78-92% Suppression of acyclic N-arylation byproduct.

Module 3: The "Invisible" Yield Loss (Purification)

Context: Pyrrolidines are secondary/tertiary amines. They are highly polar, basic, and often water-soluble. Common Symptom: "I put 500mg on the column, and only 100mg came off," or "The product is in the aqueous layer during extraction."

Troubleshooting Guide

Q5: My pyrrolidine streaks on silica and co-elutes with impurities. How do I fix the peak shape? A: Silica is acidic (


). Basic pyrrolidines protonate on the column, sticking irreversibly to silanols.
  • Solution A (The Additive): Add 1-2% Triethylamine (TEA) or NH₄OH to your eluent. This neutralizes the silica sites.

  • Solution B (The Stationary Phase): Switch to Amine-Functionalized Silica (NH₂-SiO₂) . This eliminates the need for mobile phase additives and prevents acid-base interaction.

Q6: I cannot extract my product from the aqueous quench. It’s too polar. A: Standard EtOAc/Water extraction fails for small, polar heterocycles.

  • The "Salting-Out" Protocol:

    • Saturate the aqueous phase with NaCl (solid) until no more dissolves.

    • Adjust pH to >12 using 2M NaOH (ensure the amine is fully deprotonated).

    • Extract with Chloroform:Isopropanol (3:1) . This mixture is more polar than DCM and pulls "water-loving" amines into the organic phase.

Q7: Nothing works. The product is water-soluble and degrades on silica. A: Use the "Protect-Purify-Deprotect" Strategy . This is the industry standard for difficult alkaloids.

  • Protocol:

    • Crude Protection: Treat the crude reaction mixture (after simple filtration) with

      
       and 
      
      
      
      .
    • Purification: The N-Boc pyrrolidine is now non-polar and neutral. Purify easily on standard silica with Hexane/EtOAc.

    • Deprotection: Treat with 4M HCl in Dioxane (anhydrous) to precipitate the pure pyrrolidine hydrochloride salt. Filtration gives >95% pure product.

Visual Workflow: Purification Decision Matrix

P Start START: Crude Pyrrolidine Mixture CheckSolubility Check: Is it Water Soluble? Start->CheckSolubility WaterSoluble Yes: Aqueous Phase Issue CheckSolubility->WaterSoluble High Polarity OrganicSoluble No: Silica Streaking Issue CheckSolubility->OrganicSoluble Moderate Polarity Extraction Action: Salting Out Solvent: CHCl3/IPA (3:1) WaterSoluble->Extraction Try First SilicaFix Action: Add 1% Et3N to Eluent OR Use NH2-Silica OrganicSoluble->SilicaFix Derivatization Action: Boc-Protection Strategy (Protect -> Column -> Deprotect) Extraction->Derivatization If Yield < 50%

Caption: Decision matrix for isolating polar pyrrolidines.

References

  • Adrio, J., & Carretero, J. C. (2019). "Stereochemical Control in the Synthesis of Pyrrolidines via 1,3-Dipolar Cycloaddition." Chemical Reviews.

  • Wolfe, J. P., et al. (2014). "Mild Conditions for the Synthesis of Functionalized Pyrrolidines via Pd-Catalyzed Carboamination." Journal of the American Chemical Society.

  • Coldham, I., & Hufton, R. (2005). "Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides." Chemical Reviews.

  • Teledyne ISCO. (2023). "HILIC Purification Strategies for Flash Chromatography." Application Note.

  • Biotage. (2023).[2] "Strategies for Purification of Highly Polar Amines." Technical Guide.

Sources

Troubleshooting

Technical Support Center: Advanced Pyrrolidine Synthesis

Status: Online 🟢 | Current Load: Normal | Specialist: Senior Application Scientist Welcome to the Pyrrolidine Synthesis Technical Support Center. This hub is designed for medicinal chemists and process engineers facing r...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 | Current Load: Normal | Specialist: Senior Application Scientist

Welcome to the Pyrrolidine Synthesis Technical Support Center. This hub is designed for medicinal chemists and process engineers facing regioselectivity bottlenecks in the synthesis of saturated nitrogen heterocycles. Below you will find resolved "Support Tickets" that address the three most common methodologies: [3+2] Cycloaddition, Intramolecular Hydroamination, and C-H Functionalization.

🎫 Ticket #402: Regiocontrol in Azomethine Ylide [3+2] Cycloadditions

User: Medicinal Chemistry Team Lead Issue: "We are scaling up a 1,3-dipolar cycloaddition between a glycine imino ester and an electron-deficient alkene. We observe a 60:40 mixture of regioisomers (2,4- vs 2,3-substitution). We need >95:5 selectivity."

🔬 Technical Diagnosis

In thermal (uncatalyzed) [3+2] cycloadditions, regioselectivity is governed by Frontier Molecular Orbital (FMO) coefficients. Often, the electronic bias of the dipole and dipolarophile is insufficient to enforce a single orientation, leading to mixtures.

The Solution: Switch from Electronic Control to Steric/Coordination Control using a chiral Lewis Acid catalyst.

🛠️ Troubleshooting Protocol: Ag(I)/Cu(I) Catalysis

To enforce regioselectivity, you must lock the dipole geometry using a metal chelate.

Step-by-Step Optimization:

  • Catalyst Selection:

    • Silver(I) Systems: Use AgOAc or AgF with phosphine ligands (e.g., Fesulphos or Walphos). Silver coordinates the imino ester nitrogen and oxygen, creating a rigid "W-shaped" dipole.

    • Copper(I) Systems: Use Cu(CH₃CN)₄PF₆ with P,N-ligands. Copper often favors the endo-adduct with high regiocontrol due to tighter binding.

  • Ligand Tuning (The "Switch"):

    • Insight: Large ligands can override electronic preferences. For example, switching from a simple PPh₃ to a bulky Ferrocenyl ligand often inverts regioselectivity by blocking one quadrant of the catalyst-substrate complex.

  • Experimental Workflow (Standardized):

    • Mix: Metal salt (3-5 mol%) + Ligand (3-6 mol%) in DCM or Toluene. Stir 30 min to form the complex.

    • Add:

      
      -Imino ester (1.0 equiv) + Base (TEA or DIPEA, 1.1 equiv).
      
    • Add: Dipolarophile (1.2 equiv) at -20°C to 0°C.

    • Monitor: Run 1H NMR. Look for the diagnostic shift of the proton

      
       to the nitrogen.
      
📊 Data: Ligand Effects on Regioselectivity
Catalyst SystemLigand TypeMajor IsomerRegio Ratio (rr)
Thermal (No Metal)N/AMixed60:40
AgOAc (5 mol%)PPh3 (Simple)2,4-subst.85:15
Cu(I) / TF-BiphamPhos Bulky P,N-Ligand 2,4-subst. >98:2
Ag(I) / FesulphosChiral Ferrocenyl2,3-subst.[1]*>95:5

*Note: Specific ligand-substrate matches can invert selectivity (Regiodivergency).

🧠 Logic Flow: Troubleshooting Regioselectivity

AzomethineLogic Start Issue: Poor Regioselectivity in [3+2] Cycloaddition CheckMetal Are you using a Metal Catalyst? Start->CheckMetal Thermal Thermal Reaction (FMO Controlled) CheckMetal->Thermal No MetalYes Yes (Ag/Cu) CheckMetal->MetalYes Yes Solution1 Switch to Metal Catalysis to lock Dipole Geometry Thermal->Solution1 Add Ag(I) or Cu(I) CheckLigand Is Ligand Bulky? MetalYes->CheckLigand Check Ligand IncreaseSterics Use Ferrocenyl/Biaryl Phosphines (Steric Override) CheckLigand->IncreaseSterics No CheckElectronic Check Dipolarophile Electronics CheckLigand->CheckElectronic Yes Match Optimize Temp/Solvent CheckElectronic->Match Matched

Caption: Decision tree for diagnosing and correcting regioselectivity issues in azomethine ylide cycloadditions.

🎫 Ticket #518: Intramolecular Hydroamination Stalling

User: Process Development Scientist Issue: "Our Gold-catalyzed hydroamination to form a vinyl-pyrrolidine works on 50mg scale but stalls at 60% conversion on 5g scale. We are using AuCl(PPh3) and AgOTf."

🔬 Technical Diagnosis

Standard Gold(I) catalysis often suffers from two issues during scale-up:

  • Product Inhibition: The basic nitrogen of the pyrrolidine product coordinates to the Gold, poisoning the catalyst.

  • Counterion Mismatch: Triflate (OTf) is a non-coordinating anion. While "active," it does not assist in the proton transfer steps required to regenerate the catalyst.

The Solution: Use Assisted Acidity via Counterion Tuning or Co-catalysis.

🛠️ Troubleshooting Protocol: The "Toste" Optimization

Research by Toste and others indicates that coordinating counterions (like benzoates) or proton shuttles (like alcohols) facilitate the protodeauration step.

Revised Protocol:

  • Switch Pre-catalyst: Move from AuCl(PPh3) to (Triphenylphosphine)gold(I) benzoate.

  • Add a Proton Shuttle: Add 0.5 - 1.0 equiv of Menthol or use an alcohol solvent (if solubility permits). The alcohol acts as a Brønsted acid reservoir, shuttling protons to the vinyl-gold intermediate.

  • Reaction Setup:

    • Substrate: Amino-allene or Amino-alkene.

    • Catalyst: Ph3PAuCl (5 mol%) + AgOBz (Silver Benzoate, 5 mol%).

    • Additive: Menthol (0.5 equiv).

    • Solvent: Toluene or DCM (0.2 M).

Why this works: The benzoate anion is basic enough to deprotonate the amine nucleophile but labile enough to allow alkene coordination. It then shuttles the proton to the carbon, releasing the catalyst.

🎫 Ticket #605: Distal C-H Functionalization (C4 vs C2)

User: Discovery Chemist Issue: "We need to arylate the C4 position of a pyrrolidine ring. Standard Pd-catalyzed C-H activation only hits the C2 position (alpha to nitrogen) or the aromatic ring of the protecting group."

🔬 Technical Diagnosis

The C2 position of pyrrolidine is electronically activated (adjacent to the heteroatom). Functionalizing the chemically inert C4 position (distal) requires a Geometric Director —a directing group (DG) that physically reaches the C4 position and directs the Palladium center there.

The Solution: Use a C3-tethered Aminoquinoline (AQ) Directing Group.[2][3]

🛠️ Troubleshooting Protocol: Directed C(sp3)-H Activation

Based on methodologies developed by the Yu and Sanford groups, a directing group at C3 is optimal for reaching C4.

Protocol:

  • Install Directing Group: Acylate a 3-aminopyrrolidine derivative with 8-aminoquinoline.

  • Reaction Conditions:

    • Catalyst: Pd(OAc)₂ (10 mol%).

    • Ligand: Acetyl-protected amino acid ligands (e.g., Ac-Gly-OH) can accelerate C-H cleavage.

    • Base: Ag₂CO₃ (oxidant/base) or K₂CO₃ if using air.

    • Solvent: t-Amyl alcohol (110°C).

  • Mechanism: The AQ nitrogen and the amide oxygen chelate the Pd, forming a rigid scaffold. The geometry of this scaffold places the Pd atom in proximity to the cis-C4 hydrogen.

🧠 Logic Flow: Distal C-H Activation Pathway

CHActivation Substrate Pyrrolidine-3-carboxamide (AQ Directing Group) PdCoord Pd(II) Coordination (N,N-chelate) Substrate->PdCoord CHCleavage C4-H Activation (Concerted Metalation-Deprotonation) PdCoord->CHCleavage Geometry Directed Intermediate Palladacycle Intermediate CHCleavage->Intermediate Prod C4-Arylated Pyrrolidine Intermediate->Prod Reductive Elimination

Caption: Mechanistic pathway for C4-selective arylation using a C3-directing group.

❓ Frequently Asked Questions (FAQ)

Q: Why do I get low diastereoselectivity (endo/exo) even when regioselectivity is good? A: This is often a temperature issue. Endo products are kinetic; exo are thermodynamic. If you run the reaction too hot or too long, the reversible nature of the cycloaddition allows equilibration to the thermodynamic exo product. Try lowering the temperature to -20°C.

Q: Can I use Copper(II) salts for azomethine ylide cycloadditions? A: Generally, no. Cu(II) is paramagnetic and less effective at stabilizing the dipole. However, Cu(II) can be reduced in situ to Cu(I) using DIPEA or phosphines. It is safer and more reproducible to start with a Cu(I) source like


.

Q: My gold catalyst turns into a purple precipitate (Colloidal Gold). What happened? A: This indicates catalyst decomposition (reduction of Au(I) to Au(0)). This usually happens if the reaction stalls and the active catalyst has nothing to react with, or if incompatible reducing agents are present. Ensure your solvents are degassed and consider adding a stabilizer like excess phosphine ligand.

📚 References

  • Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters, 2018.[2]

  • Gold(I)-Catalyzed Enantioselective Intramolecular Hydroamination of Allenes. Journal of the American Chemical Society, 2007.[4]

  • Regio- and Enantioselective Hydroamination of Dienes by Gold(I)/Menthol Cooperative Catalysis. Journal of the American Chemical Society, 2011.

  • Enantioselective Regiodivergent Synthesis of Chiral Pyrrolidines... via Ligand-Controlled Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloadditions. Journal of the American Chemical Society, 2018.

  • Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 2025.

Sources

Optimization

Minimizing impurities in the final 1-(5-Bromo-2-methoxyphenyl)pyrrolidine product

Technical Support Center: High-Purity Synthesis of 1-(5-Bromo-2-methoxyphenyl)pyrrolidine Current Status: Operational Ticket ID: #SYN-5Br-2OMe-PYR Assigned Specialist: Senior Application Scientist, Process Chemistry Divi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Purity Synthesis of 1-(5-Bromo-2-methoxyphenyl)pyrrolidine

Current Status: Operational Ticket ID: #SYN-5Br-2OMe-PYR Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Regioselectivity Trap"

If you are accessing this guide, you are likely encountering one of two critical failure modes in your synthesis of 1-(5-Bromo-2-methoxyphenyl)pyrrolidine :

  • Isomeric Contamination: You have an inseparable mixture of the 5-bromo and 4-bromo isomers.

  • Dehalogenation: You are observing significant amounts of the des-bromo byproduct (1-(2-methoxyphenyl)pyrrolidine) during palladium-catalyzed cross-coupling.

This molecule sits at a difficult intersection of electronic effects. The pyrrolidine nitrogen is a strong ortho/para director, often overpowering the methoxy group's directing effects. This makes direct bromination of the parent scaffold a "dead-end" strategy for high-purity applications.

This guide prioritizes Route A (Aniline Cyclization) as the Gold Standard for purity, as it structurally guarantees the correct isomer. Route B (Selective Buchwald) is discussed for high-throughput scenarios but requires strict catalyst control.

Module 1: Route Selection & Impurity Profiling

Q: Why does my "Direct Bromination" attempt yield a mixture of isomers?

A: This is a classic electrophilic aromatic substitution (EAS) conflict. If you start with 1-(2-methoxyphenyl)pyrrolidine and attempt to brominate it:

  • The Pyrrolidine (Pos 1): Strongly activates positions 2, 4, and 6.

  • The Methoxy (Pos 2): Activates positions 1, 3, and 5.

While the methoxy group directs to position 5 (your target), the pyrrolidine nitrogen is a more powerful activator and directs primarily to position 4 (para to itself). This results in the 4-bromo isomer being the major product or a significant impurity (30–60%). Separation of these regioisomers often requires expensive chiral or preparative HPLC, as their polarities are nearly identical.

Recommendation: Abandon direct bromination. Use Pre-functionalized Precursors (Route A or B below).

Visual Guide: Synthetic Pathways & Failure Modes

SynthesisPathways Start_Direct Route: Direct Bromination (Start: 1-(2-methoxyphenyl)pyrrolidine) Impurity_Regio CRITICAL IMPURITY: 4-Bromo Regioisomer (Inseparable) Start_Direct->Impurity_Regio Electronic Conflict Start_Buchwald Route: Selective Buchwald (Start: 5-Bromo-2-iodoanisole) Impurity_DesBromo IMPURITY: Des-bromo Byproduct (Over-reduction) Start_Buchwald->Impurity_DesBromo Pd Insertion into C-Br Target TARGET: 1-(5-Bromo-2-methoxyphenyl)pyrrolidine (>98% Purity) Start_Buchwald->Target Strict Temp Control (<60°C) Start_Aniline Route: Aniline Cyclization (Start: 5-Bromo-2-methoxyaniline) Impurity_Mono INTERMEDIATE: Mono-alkylated amine (Incomplete Cyclization) Start_Aniline->Impurity_Mono Low Base/Temp Start_Aniline->Target Regiochemistry Locked Impurity_Mono->Target Force Cyclization

Figure 1: Decision matrix showing how route selection dictates the impurity profile. Green path (Aniline) offers the highest structural certainty.

Module 2: The "Gold Standard" Protocol (Aniline Cyclization)

This route constructs the pyrrolidine ring onto the pre-brominated scaffold, making regioisomer contamination chemically impossible.

Protocol ID: P-CYC-05 Starting Material: 5-Bromo-2-methoxyaniline (CAS: 6358-77-6) Reagent: 1,4-Dibromobutane (or 1,4-Diiodobutane for faster kinetics)

Step-by-Step Workflow
  • Dissolution: Dissolve 5-Bromo-2-methoxyaniline (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add K₂CO₃ (3.0 equiv) and KI (0.1 equiv, catalytic).

    • Expert Note: Potassium iodide acts as a Finkelstein catalyst, converting the alkyl bromide to a more reactive alkyl iodide in situ.

  • Alkylation: Add 1,4-dibromobutane (1.1 equiv) dropwise.

  • Heating: Heat to 90°C for 12–16 hours.

    • Checkpoint: Monitor by LCMS. You will see the mono-alkylated intermediate (M+H = ~336/338). If this persists >5%, increase temp to 100°C.

  • Workup: Dilute with EtOAc, wash with H₂O (x3) to remove DMF. Dry over Na₂SO₄.

Troubleshooting Table: Aniline Route
SymptomProbable CauseCorrective Action
Persisting Intermediate (M+H ~336)Incomplete cyclization (Mono-alkylation).Switch solvent to DMAc (higher boiling point) or add 0.5 equiv more base.
Dimer Formation Intermolecular reaction between two aniline molecules and one butane linker.Ensure high dilution (0.1 M) and slow addition of the aniline to the dibromide (reverse addition).
Dark Tarry Crude Oxidation of aniline prior to reaction.Sparge solvent with N₂/Ar before heating. Add sodium sulfite antioxidant if necessary.

Module 3: The "High-Throughput" Protocol (Selective Buchwald)

If you must use palladium catalysis (e.g., for library synthesis), you must exploit the reactivity difference between Aryl-Iodide and Aryl-Bromide .

Protocol ID: P-BUCH-02 Starting Material: 5-Bromo-2-iodoanisole Reagent: Pyrrolidine

Critical Control Points
  • Catalyst Selection: Use Pd(dba)₂ with a bidentate ligand like Xantphos or BINAP .

    • Why? Monodentate ligands (like PPh₃) often lead to "ligand exchange" issues and higher rates of β-hydride elimination/dehalogenation. Bidentate ligands create a rigid bite angle that favors reductive elimination of the C-N bond over oxidative addition into the spectator C-Br bond.

  • Temperature: Do NOT exceed 65°C.

    • The C-I bond activates at room temperature to 50°C. The C-Br bond typically requires >80°C with these catalysts. Keeping the temperature low is your primary selectivity control.

FAQ: Palladium Impurities

Q: I see a peak at Mass 253 (M+H). What is it? A: This is 1-(2-methoxyphenyl)pyrrolidine (Des-bromo impurity).

  • Mechanism:[1][2][3][4][5][6][7][8] The Pd catalyst inserted into the C-Br bond (either before or after C-N coupling) and underwent "hydrodehalogenation" (likely abstracting a hydride from the pyrrolidine or solvent).

  • Fix: Switch to a Pd(0) source (like Pd₂(dba)₃) rather than reducing a Pd(II) salt in situ. Use Toluene instead of alcoholic solvents (which act as hydride sources).

Module 4: Analytical & Purification Specifications

Impurity Identification Data
Impurity NameRelative RT (HPLC)Mass ShiftOriginRemoval Strategy
4-Bromo Regioisomer 0.98 – 1.02 (Co-elutes)None (Isomer)Direct Bromination RouteImpossible to separate efficiently. Discard batch.
Des-bromo (Protodehalogenation) 0.85M - 78/80Pd-Catalysis Side ReactionFlash Chromatography (Hex/EtOAc).
Mono-alkylated Amine 0.90M + HBrAniline Route (Incomplete)Scavenge with Isocyanate resin or Acetyl Chloride wash.
Final Purification Protocol (Crystallization)

While the product is an oil/low-melting solid, it forms a stable crystalline Hydrochloride Salt .

  • Dissolve crude free base in minimal Diethyl Ether or MTBE .

  • Cool to 0°C.

  • Add 2M HCl in Diethyl Ether dropwise.

  • The white precipitate is 1-(5-Bromo-2-methoxyphenyl)pyrrolidine·HCl .

  • Filter and wash with cold ether. This removes non-basic impurities and most organic dimers.

References

  • Buchwald-Hartwig Amination Selectivity

    • Mechanistic insight into the chemoselective Pd-catalyzed amination of polyhalogen
    • Source: Journal of the American Chemical Society [1][8]

    • (Validated via ACS Publications)

  • Regioselectivity of Electrophilic Bromination

    • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
    • Source: MDPI Molecules
  • Synthesis of N-Aryl Pyrrolidines via Cyclization

    • Synthesis of substituted pyrrolidines - DiVA portal.
    • Source: DiVA Portal (Academic Repository)
  • SNAr Limitations on Electron-Rich Rings

    • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox C
    • Source: PubMed Central (PMC)

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. The synthesis of halogenated aryl amines may generate toxic intermediates.

Sources

Reference Data & Comparative Studies

Validation

Validation of the Biological Activity of 1-(5-Bromo-2-methoxyphenyl)pyrrolidine

This guide outlines the validation framework for 1-(5-Bromo-2-methoxyphenyl)pyrrolidine , a specialized N-aryl pyrrolidine scaffold.[1] While often utilized as a high-value intermediate in the synthesis of complex antips...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation framework for 1-(5-Bromo-2-methoxyphenyl)pyrrolidine , a specialized N-aryl pyrrolidine scaffold.[1] While often utilized as a high-value intermediate in the synthesis of complex antipsychotics (e.g., Remoxipride analogs) and kinase inhibitors, this guide focuses on validating its intrinsic biological activity as a pharmacological probe, specifically targeting Class A GPCRs (Dopamine and Serotonin receptors) based on established Structure-Activity Relationship (SAR) homology.

A Comparative Technical Guide for Drug Discovery

Executive Summary & Structural Rationale

1-(5-Bromo-2-methoxyphenyl)pyrrolidine (CAS: 1541478-33-4) represents a "privileged structure" in medicinal chemistry.[1] Its core pharmacophore—an electron-rich aryl ring substituted with a halogen (bromine) and a methoxy group, coupled to a saturated nitrogen heterocycle (pyrrolidine)—mimics the binding motifs of several potent CNS-active agents.[1]

  • Primary Target Class: Dopamine Receptors (

    
    , 
    
    
    
    ) and Serotonin Receptors (
    
    
    ,
    
    
    ).
  • Mechanistic Hypothesis: The ortho-methoxy group facilitates an intramolecular hydrogen bond (or conformational lock) that mimics the bioactive conformation of benzamide antipsychotics (e.g., Remoxipride), while the pyrrolidine ring acts as a cationic anchor in the receptor's orthosteric binding pocket.

Comparative Landscape

To validate this compound, its performance must be benchmarked against established ligands sharing structural or functional overlap.

Feature1-(5-Bromo-2-methoxyphenyl)pyrrolidine Remoxipride (Alternative 1)Haloperidol (Alternative 2)
Role Novel Probe / Scaffold Clinical Standard (D2 Antagonist)Reference Standard (High Potency)
Core Structure N-Aryl PyrrolidineBenzamide (Salicylamide mimic)Butyrophenone
Selectivity Potential D2/D3 & 5-HTHigh D2 SelectivityNon-selective D2/Sigma
Validation Goal Determine

& Functional Mode
Reference for

(~200 nM)
Reference for

(~1 nM)
Advantage Lower MW (Fragment-based screening)Proven clinical efficacyHigh affinity control

Experimental Validation Protocols

To objectively validate the biological activity, a tiered approach is required: In Silico Docking (Prediction), Radioligand Binding (Affinity), and Functional Assays (Efficacy).

Phase 1: In Silico Validation (Docking)

Before wet-lab synthesis/testing, validate the binding mode using molecular docking against the Dopamine D2 Receptor structure (PDB: 6CM4).

  • Objective: Confirm the pyrrolidine nitrogen interacts with Asp114 (D2 receptor conserved residue).

  • Success Metric: Binding Energy (

    
    ) < -7.0 kcal/mol.[1]
    
Phase 2: In Vitro Radioligand Binding Assay (The Gold Standard)

This protocol determines the affinity constant (


) of the compound.

Protocol:

  • Membrane Preparation: Use HEK293 cells stably expressing human

    
     receptors. Harvest and homogenize in ice-cold Tris-HCl buffer.
    
  • Ligand: Use

    
    -Methylspiperone (0.2 nM) as the radioligand.
    
  • Competition: Incubate membranes with radioligand and varying concentrations of 1-(5-Bromo-2-methoxyphenyl)pyrrolidine (

    
     M to 
    
    
    
    M).
  • Incubation: 60 minutes at 25°C to reach equilibrium.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]
Phase 3: Functional Assay (cAMP Inhibition)

Determine if the compound is an agonist, antagonist, or inverse agonist.

  • System: CHO cells expressing

    
     (Gi-coupled).
    
  • Stimulation: Pre-treat cells with Forskolin (10

    
    M) to elevate cAMP.
    
  • Treatment: Add Dopamine (agonist)

    
     Test Compound.
    
  • Readout: If the compound is an antagonist , it will reverse the Dopamine-induced decrease in cAMP (i.e., cAMP levels will remain high).

Visualization of Signaling & Workflow

Figure 1: GPCR Binding Validation Workflow

This diagram illustrates the logical flow from compound solubilization to data analysis, ensuring a self-validating loop.

G Start Compound: 1-(5-Bromo-2-methoxyphenyl)pyrrolidine Solubility Solubility Check (DMSO < 1%) Start->Solubility Screen Primary Screen (10 µM) Solubility->Screen Screen->Start <50% (Inactive) Binding Radioligand Binding (Ki Determination) Screen->Binding >50% Displacement Functional Functional Assay (cAMP/Ca2+) Binding->Functional Confirm Affinity Analysis Data Analysis (Non-linear Regression) Functional->Analysis Decision Activity Validation Analysis->Decision

Caption: Step-by-step validation workflow for determining GPCR affinity and efficacy.

Figure 2: Dopamine D2 Receptor Signaling Pathway

Visualizing the pathway helps interpret the Functional Assay results. If the compound acts as an antagonist (expected), it will block the Gi-mediated inhibition of Adenylyl Cyclase.[1]

Pathway Ligand Dopamine (Agonist) Receptor D2 Receptor (GPCR) Ligand->Receptor Activation Probe Probe: 1-(5-Bromo-2-methoxyphenyl)pyrrolidine Probe->Receptor Blockade (Antagonism) G_protein Gi/o Protein Receptor->G_protein Coupling AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP ATP -> cAMP ATP ATP PKA PKA Activation cAMP->PKA

Caption: Mechanism of Action: The probe competes with Dopamine to prevent Gi-mediated signaling.[1]

Data Presentation & Interpretation

When publishing your validation data, structure your results table as follows to allow direct comparison with the alternatives.

Table 1: Comparative Pharmacological Profile (Template)
MetricTest Compound Remoxipride (Ref)Interpretation

(Binding)
Experimental Value (e.g., 450 nM)~200 nMLower affinity suggests lead optimization needed.[1]

(Affinity)
Calculated (e.g., 220 nM)180 nMComparable range indicates valid pharmacophore.
Hill Slope (

)
1.0 ± 0.11.0Slope ~1.0 confirms competitive binding.
Selectivity (

)
> 100-fold> 1000-foldCritical for side-effect profiling.[1]
Lipophilicity (cLogP) ~3.22.1Higher cLogP implies better BBB penetration but risk of non-specific binding.
Troubleshooting & Causality
  • Low Affinity (

    
     > 10 
    
    
    
    M):
    The "5-bromo-2-methoxy" motif requires specific steric orientation.[1] If the pyrrolidine ring is flexible, entropy loss upon binding may reduce affinity. Solution: Rigidify the linker or explore the (S)-enantiomer if a chiral center exists (usually C2 of pyrrolidine).
  • Non-Specific Binding: High lipophilicity (Bromine atom) can cause membrane absorption. Solution: Use 0.1% BSA in the assay buffer to reduce non-specific binding.

References

  • Chemical Identity & Synthesis

    • Accela ChemBio Inc.[2] (2023).[2][3] "Product Catalog: 1-(5-bromo-2-methoxyphenyl)pyrrolidine (CAS 1541478-33-4)."[1][2] Link

  • Pharmacophore Validation (Aryl Pyrrolidines)

    • Poyraz, S., et al. (2023). "Recent insights about pyrrolidine core skeletons in pharmacology." Frontiers in Pharmacology. Link

  • Mechanism of Action (Benzamide/Pyrrolidine Analogs)

    • Högberg, T., et al. (1990). "Synthesis and antidopaminergic properties of the atypical highly potent (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and related compounds." Journal of Medicinal Chemistry. Link

  • Assay Protocols

    • National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). "PDSP Assay Protocols for GPCR Binding." Link

Sources

Comparative

Structure-activity relationship of 1-(5-Bromo-2-methoxyphenyl)pyrrolidine derivatives.

A Technical Guide for CNS and Kinase Inhibitor Design Executive Summary The 1-(5-Bromo-2-methoxyphenyl)pyrrolidine scaffold (CAS 1541478-33-4) represents a privileged "privileged structure" in medicinal chemistry, servin...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for CNS and Kinase Inhibitor Design

Executive Summary

The 1-(5-Bromo-2-methoxyphenyl)pyrrolidine scaffold (CAS 1541478-33-4) represents a privileged "privileged structure" in medicinal chemistry, serving as a critical intermediate for synthesizing high-affinity ligands targeting Central Nervous System (CNS) receptors (specifically Dopamine D2/D3 and Serotonin 5-HT) and specific Kinase domains.

Unlike simple phenyl-pyrrolidines, this scaffold incorporates two strategic functionalities:

  • 2-Methoxy Group (Ortho): Induces a conformational lock via intramolecular hydrogen bonding and steric pressure, mimicking the pharmacophore of established antipsychotics (e.g., substituted benzamides).

  • 5-Bromo Group (Meta): Acts as a versatile "exit vector" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of biaryl or heteroaryl tails to probe secondary binding pockets.

This guide provides an in-depth analysis of the Structure-Activity Relationship (SAR) of this scaffold, comparing it with standard alternatives like N-phenylpiperazines, and offers validated protocols for its synthesis and optimization.

Structure-Activity Relationship (SAR) Analysis

The pharmacological utility of 1-(5-Bromo-2-methoxyphenyl)pyrrolidine is defined by three distinct regions. The following analysis breaks down the causality behind each structural component.

The Head Group: Pyrrolidine Ring[1]
  • Function: Provides a tertiary amine with a pKa ~9.0–9.5, ensuring protonation at physiological pH (7.4) for ionic interaction with the conserved Aspartate residue (e.g., Asp3.32 in D2 receptors).

  • SAR Insight:

    • Vs. Diethylamine: The pyrrolidine ring reduces entropic penalty upon binding due to its cyclic constraint.

    • Vs. Piperidine: Pyrrolidine is less lipophilic (lower LogP) and sterically more compact, often favoring "tight" pockets in GPCRs where piperidine analogs clash.

    • Metabolic Stability: The five-membered ring is generally less susceptible to oxidative metabolism (N-dealkylation) compared to flexible alkyl chains.

The Ortho-Substituent: 2-Methoxy Group
  • Function: Electronic and conformational modulation.

  • Mechanism: The oxygen lone pair can accept an intramolecular hydrogen bond (if a donor is present on the receptor or the ligand tail) or create an electrostatic repulsion with the pyrrolidine nitrogen lone pair. This forces the pyrrolidine ring to twist out of coplanarity with the benzene ring (dihedral angle ~60-90°), a conformation often required for receptor activation/blockade.

  • Substitution Effects:

    • 2-H (Unsubstituted): Loss of the "ortho-effect," leading to free rotation and reduced binding entropy (lower affinity).

    • 2-OH (Phenol): Increases polarity but often leads to rapid Phase II metabolism (glucuronidation).

    • 2-F (Fluoro): Mimics the steric bulk of H but the electronics of OH; often used to probe H-bond necessity.

The Meta-Substituent: 5-Bromo Group[1]
  • Function: Synthetic handle and Halogen Bonding.

  • Mechanism:

    • Synthetic: The C-Br bond is the primary site for diversification. It allows the scaffold to be expanded into "bitopic" ligands that span the orthosteric and allosteric sites of a receptor.

    • Biological: Bromine is lipophilic and can participate in "Halogen Bonding" (interaction between the electropositive sigma-hole of Br and a backbone carbonyl oxygen).

  • Substitution Effects:

    • 5-H: Drastically reduces lipophilicity and removes the ability to extend the scaffold.

    • 5-Cl: Weaker halogen bond donor than Br.

    • 5-I: stronger halogen bond but chemically labile.

Comparative Performance Analysis

This section compares the 1-(5-Bromo-2-methoxyphenyl)pyrrolidine scaffold against the industry-standard 1-(2-Methoxyphenyl)piperazine (a common pharmacophore in drugs like Aripiprazole and Urapidil).

Table 1: Physicochemical and Functional Comparison

Feature1-(5-Br-2-OMe-phenyl)Pyrrolidine 1-(5-Br-2-OMe-phenyl)Piperazine 1-(5-Br-2-OMe-phenyl)Morpholine
Role Compact Antagonist / Kinase Core"Privileged" 5-HT/D2 Agonist CoreLow-Basicity Scaffold
pKa (Calc.) ~9.4 (High Basicity)~8.8 (Moderate Basicity)~7.2 (Low Basicity)
cLogP 3.2 (Moderate Lipophilicity)2.8 (Lower Lipophilicity)2.1 (Hydrophilic)
CNS MPO Score High (>4.5) High (>4.5)Medium (<4.0)
Metabolic Risk Low (Ring Hydroxylation)Medium (N-dealkylation/Quinone formation)Low
Primary Utility Sigma-1, D3 Antagonists, Kinase Inhibitors5-HT1A, D2 Partial AgonistsSolubility Solvers

Key Insight: The Pyrrolidine variant is superior when a higher pKa is needed for strong ionic anchoring or when the secondary nitrogen of the piperazine presents a liability for off-target binding or unwanted metabolism.

Experimental Methodologies

Synthesis Protocol: Buchwald-Hartwig Amination

Rationale: Direct nucleophilic substitution (SNAr) is difficult on electron-rich anisole rings. Palladium-catalyzed coupling is the gold standard for reliability.

Reagents:

  • Substrate: 5-Bromo-2-methoxy-1-iodobenzene (1.0 eq)

  • Amine: Pyrrolidine (1.2 eq)

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: BINAP or Xantphos (4 mol%)

  • Base: NaOtBu (1.5 eq)

  • Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

  • Inertion: Flame-dry a Schlenk flask and backfill with Argon (3x).

  • Loading: Add Pd2(dba)3, Ligand, and NaOtBu. Purge with Argon.

  • Addition: Add Toluene, followed by the aryl iodide and pyrrolidine via syringe.

  • Reaction: Heat to 100°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Workup: Cool to RT, filter through a Celite pad, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Biological Assay: Dopamine D2 Receptor Binding (Radioligand Displacement)

Rationale: To validate the affinity of the synthesized scaffold derivatives.

Protocol:

  • Membrane Prep: Use CHO cells stably expressing human D2 receptors.

  • Ligand: [3H]-Methylspiperone (0.2 nM).

  • Incubation: Incubate membranes (20 µg protein) with test compound (10^-10 to 10^-5 M) in Tris-HCl buffer (pH 7.4) containing 120 mM NaCl for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and Ki using the Cheng-Prusoff equation.

Visualization of Workflows and Pathways

Synthesis & Derivatization Pathway

This diagram illustrates the synthesis of the core scaffold and its subsequent "Exit Vector" utilization via Suzuki coupling.

SynthesisPathway Start 5-Bromo-2-methoxy-1-iodobenzene Core CORE SCAFFOLD: 1-(5-Bromo-2-methoxyphenyl)pyrrolidine Start->Core Buchwald-Hartwig (Selective at I) Reagents1 Pyrrolidine Pd(0) / NaOtBu Reagents1->Core Product FINAL LIGAND: Biaryl Derivative Core->Product Suzuki Coupling (Reaction at Br) Reagents2 Ar-B(OH)2 Pd(PPh3)4 / K2CO3 Reagents2->Product

Caption: Selective synthesis of the core scaffold utilizing the reactivity difference between I and Br, followed by library expansion.

SAR Logic Map

This diagram visualizes the functional role of each component in the scaffold.

SAR_Map Scaffold 1-(5-Bromo-2-methoxyphenyl)pyrrolidine Pyrrolidine Pyrrolidine Ring Scaffold->Pyrrolidine Methoxy 2-Methoxy Group Scaffold->Methoxy Bromo 5-Bromo Group Scaffold->Bromo Effect_Pyr High Basicity (pKa ~9.4) Steric Compactness Metabolic Stability Pyrrolidine->Effect_Pyr Effect_OMe Conformational Lock (Ortho-effect) H-Bond Acceptor D2/D3 Selectivity Methoxy->Effect_OMe Effect_Br Halogen Bonding Suzuki Coupling Handle Lipophilicity Modulation Bromo->Effect_Br

Caption: Functional decomposition of the scaffold, highlighting the pharmacophoric contribution of each moiety.

References

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • Leopoldo, M., et al. (2011). Structure-activity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-HT7 receptor agents. Journal of Medicinal Chemistry. (Representative for N-aryl pharmacophores).

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (Reference for Pyrrolidine vs Planar rings).

  • Accela ChemBio. Product Entry: 1-(5-bromo-2-methoxyphenyl)pyrrolidine (CAS 1541478-33-4).[1]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-(5-Bromo-2-methoxyphenyl)pyrrolidine

Abstract This guide provides a comprehensive framework for the development, validation, and cross-validation of analytical methods for 1-(5-Bromo-2-methoxyphenyl)pyrrolidine, a key intermediate in pharmaceutical synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the development, validation, and cross-validation of analytical methods for 1-(5-Bromo-2-methoxyphenyl)pyrrolidine, a key intermediate in pharmaceutical synthesis. Moving beyond procedural checklists, we delve into the scientific rationale behind methodological choices, comparing High-Performance Liquid Chromatography (HPLC) for quantitative assay and impurity profiling with Gas Chromatography-Mass Spectrometry (GC-MS) for identity confirmation and volatile impurity analysis. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a robust and scientifically sound analytical control strategy, ensuring data integrity across the product lifecycle in alignment with global regulatory standards.

Introduction: The Analytical Imperative for 1-(5-Bromo-2-methoxyphenyl)pyrrolidine

1-(5-Bromo-2-methoxyphenyl)pyrrolidine is a substituted pyrrolidine derivative whose purity and consistency are critical for the safety and efficacy of the final active pharmaceutical ingredient (API). A robust analytical control strategy is not merely a regulatory requirement but the foundation of quality assurance. The validation of analytical methods provides documented evidence that a procedure is fit for its intended purpose.[1][2][3] However, in a dynamic development environment where methods may be transferred between laboratories or where different techniques are used to measure related attributes, cross-validation becomes essential.[4][5]

Cross-validation serves as the ultimate bridge of confidence between analytical techniques, demonstrating that different methods yield comparable and reliable results.[4] This guide will explore the independent validation of two orthogonal methods—HPLC-UV and GC-MS—and culminate in a cross-validation protocol to ensure inter-method consistency.

The Orthogonal Approach: HPLC and GC-MS

An orthogonal approach, using two methods based on different scientific principles, provides a more comprehensive profile of the analyte. For 1-(5-Bromo-2-methoxyphenyl)pyrrolidine, the polarity and thermal characteristics make it amenable to both HPLC and GC analysis.

  • High-Performance Liquid Chromatography (HPLC): As the industry standard for purity and assay testing, HPLC is ideal for separating the main compound from non-volatile impurities and degradation products.[6] Its quantitative accuracy and precision are unparalleled for release testing.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is exceptionally powerful for identifying and quantifying volatile or semi-volatile compounds. The mass spectrometer provides definitive structural information, making it invaluable for confirming identity and detecting trace-level volatile impurities that may not be observed by HPLC.[7][8]

The following workflow illustrates the logical progression from individual method development and validation to the crucial cross-validation step.

Caption: Overall Analytical Method Validation and Cross-Validation Workflow.

Method Validation Pillar 1: HPLC-UV for Assay and Impurity Profiling

The primary objective of the HPLC method is to accurately quantify 1-(5-Bromo-2-methoxyphenyl)pyrrolidine (the assay) and to detect and quantify any related process impurities or degradation products.

Causality Behind Experimental Choices
  • Column: A C18 reversed-phase column is selected for its hydrophobic stationary phase, which provides excellent retention and resolution for moderately polar aromatic compounds like our target analyte.

  • Mobile Phase: An acetonitrile/water gradient is chosen to ensure adequate separation of the main peak from potential impurities with different polarities. A phosphate buffer is included to maintain a consistent pH, thereby ensuring reproducible retention times and peak shapes.

  • Detection: UV detection at 280 nm is selected based on the chromophore of the methoxy-substituted bromophenyl ring, which provides a strong absorbance for high sensitivity.

Experimental Protocol: HPLC Method Validation

This protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][9][10]

Step 1: System Suitability

  • Procedure: Inject the working standard solution six times.

  • Rationale: To verify that the chromatographic system is performing adequately for the intended analysis.

  • Acceptance Criteria: Relative Standard Deviation (%RSD) of peak area and retention time ≤ 2.0%. Tailing factor ≤ 2.0.

Step 2: Specificity

  • Procedure: Analyze a blank (diluent), a placebo (if in formulated product), a solution of the analyte, and a spiked sample containing known impurities. Perform forced degradation studies (acid, base, peroxide, heat, light).

  • Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of other components, including impurities and degradants.[6]

  • Acceptance Criteria: The analyte peak should be free from interference from other components. Peak purity analysis (using a Diode Array Detector) should pass.

Step 3: Linearity

  • Procedure: Prepare at least five concentrations of the analyte reference standard, typically spanning 50% to 150% of the working concentration.

  • Rationale: To establish a direct proportional relationship between concentration and instrument response.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Step 4: Accuracy

  • Procedure: Analyze samples of a known concentration (e.g., a matrix spiked with the analyte) at three concentration levels (e.g., 80%, 100%, 120%), in triplicate.

  • Rationale: To determine the closeness of the measured value to the true value.[10]

  • Acceptance Criteria: Percent recovery should be within 98.0% to 102.0%.

Step 5: Precision

  • Procedure:

    • Repeatability (Intra-assay): Analyze six independent preparations of the sample at 100% concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Rationale: To demonstrate the method's consistency under various operating conditions.

  • Acceptance Criteria: %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Step 6: Limit of Quantitation (LOQ) and Limit of Detection (LOD)

  • Procedure: Determine based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or by calculating from the standard deviation of the response and the slope of the calibration curve.

  • Rationale: To define the lowest concentration of the analyte that can be reliably detected and quantified.[1]

  • Acceptance Criteria: Precision at the LOQ should have a %RSD ≤ 10%.

Step 7: Robustness

  • Procedure: Introduce small, deliberate variations to method parameters (e.g., ±2°C in column temperature, ±5% in mobile phase organic content, ±0.2 units in pH).

  • Rationale: To evaluate the method's capacity to remain unaffected by minor variations in experimental conditions.[1]

  • Acceptance Criteria: System suitability parameters must be met, and the results should not deviate significantly from the nominal conditions.

Method Validation Pillar 2: GC-MS for Identity and Volatile Impurities

The GC-MS method is designed for two purposes: to provide unambiguous confirmation of the analyte's identity and to screen for any volatile or semi-volatile impurities not amenable to HPLC analysis.

Causality Behind Experimental Choices
  • Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is chosen for its versatility and thermal stability, suitable for separating a wide range of semi-volatile aromatic compounds.[7]

  • Injection: Splitless injection is used to maximize the transfer of trace-level impurities to the column, enhancing sensitivity.

  • Detection: Mass spectrometry is used for its high specificity. The electron ionization (EI) source will produce a reproducible fragmentation pattern (a "fingerprint") for the analyte, and the presence of bromine will yield a characteristic isotopic pattern (M and M+2 ions of nearly equal abundance), further confirming the identity.

Experimental Protocol: GC-MS Method Validation

Step 1: Specificity (Identity)

  • Procedure: Inject a solution of the analyte reference standard. Compare the resulting mass spectrum with a library spectrum or a previously acquired reference spectrum.

  • Rationale: To confirm the identity of the compound based on its unique mass fragmentation pattern and retention time.

  • Acceptance Criteria: The fragmentation pattern and isotopic distribution must match the reference. The retention time must be within a narrow window (e.g., ±2%) of the reference.

Step 2: Limit of Detection (LOD) for Impurities

  • Procedure: Inject progressively more dilute solutions of known potential volatile impurities.

  • Rationale: To determine the lowest concentration at which impurities can be reliably detected.

  • Acceptance Criteria: Signal-to-noise ratio ≥ 3:1 for characteristic ions.

Step 3: Precision (for quantitative impurity analysis)

  • Procedure: If a specific impurity needs to be quantified, perform repeatability injections (n=6) of a sample spiked at the specification limit.

  • Rationale: To ensure the quantitative determination of the impurity is precise.

  • Acceptance Criteria: %RSD of the peak area ≤ 15% (typical for trace analysis).

The Unifying Principle: Cross-Validation Protocol

After validating both the HPLC and GC-MS methods independently, a cross-validation study is performed to ensure they produce congruent results for a shared, measurable attribute. Here, we will cross-validate the quantification of a hypothetical semi-volatile impurity, "Impurity-X," which is detectable by both systems.

G cluster_0 Sample Preparation cluster_1 Analysis by Orthogonal Methods cluster_2 Data Comparison & Evaluation cluster_3 Outcome Prep Prepare a single batch of 1-(5-Bromo-2-methoxyphenyl)pyrrolidine spiked with Impurity-X at a known level (e.g., 0.15%) HPLC Analyze 6 independent preparations using the validated HPLC-UV method Prep->HPLC GCMS Analyze 6 independent preparations using the validated GC-MS method Prep->GCMS Calc Calculate the mean % area and %RSD for Impurity-X from each method HPLC->Calc GCMS->Calc Compare Compare the mean results. Calculate Percent Difference: | (HPLC_Result - GCMS_Result) / Average_Result | * 100 Calc->Compare Accept Acceptance Criteria Met? (e.g., Percent Difference ≤ 15%) Compare->Accept Pass Methods are cross-validated. Data is considered interchangeable. Accept->Pass Yes Fail Investigate discrepancy. Re-evaluate method parameters or sample preparation. Accept->Fail No

Caption: Workflow for the Cross-Validation of Impurity-X Quantification.

Comparative Performance Summary

The table below summarizes the expected performance and primary applications of the two validated methods, providing an at-a-glance guide for selecting the appropriate technique.

ParameterHPLC-UV MethodGC-MS MethodRationale for Difference
Primary Application Assay, Purity, Stability TestingIdentity Confirmation, Volatile/Semi-Volatile Impurity AnalysisBased on the principles of separation and detection.
Specificity High (Chromatographic Separation)Very High (Mass Fragmentation Pattern)MS provides structural data, which is more definitive than UV absorbance.
Linearity (r²) ≥ 0.999≥ 0.995HPLC detectors generally offer a wider linear dynamic range.
Precision (%RSD) ≤ 2.0% (Assay)≤ 15% (Trace Impurity)Higher variability is acceptable for trace-level analysis.
Typical LOQ ~0.05% (relative to analyte)~1-10 ppm (absolute)Dependent on analyte response to the specific detector.
Robustness High (Less affected by matrix)Moderate (Susceptible to matrix effects, thermal degradation)Liquid-phase separation is often more forgiving than gas-phase.

Conclusion: A Unified and Defensible Analytical Strategy

The independent validation of HPLC and GC-MS methods provides confidence in each technique's ability to perform its intended function. However, it is the cross-validation that unifies the analytical strategy, demonstrating a comprehensive and consistent understanding of the target molecule, 1-(5-Bromo-2-methoxyphenyl)pyrrolidine. This integrated approach ensures that data generated across different platforms and laboratories is reliable, comparable, and scientifically sound. By grounding these protocols in the principles of ICH and FDA guidelines, researchers and developers can build a robust data package that withstands regulatory scrutiny and, most importantly, ensures the quality and safety of the final pharmaceutical product.[2][4][6][9][10]

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025).
  • Validation of analytical procedures according to the ICH guidelines - Efor Group. (n.d.).
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025).
  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (2026).
  • Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level - PubMed. (2005).
  • Separation of Pyrrolidine, 1-butyl- on Newcrom R1 HPLC column | SIELC Technologies. (n.d.).
  • Bioanalytical Method Validation Guidance for Industry - FDA. (2018).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025).
  • A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring - MDPI. (2026).
  • Bioanalytical Method Validation FDA 2001.pdf. (n.d.).
  • Separation of Some Halogenated Phenols by GC-MS. (n.d.).
  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018).
  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024).
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025).

Sources

Comparative

Comparative analysis of the cytotoxicity of bromo-methoxyphenyl derivatives.

This comparative guide analyzes the cytotoxic efficacy of bromo-methoxyphenyl derivatives, focusing on their structural advantages in medicinal chemistry and their performance against standard oncological targets. Conten...

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide analyzes the cytotoxic efficacy of bromo-methoxyphenyl derivatives, focusing on their structural advantages in medicinal chemistry and their performance against standard oncological targets.

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Oncologists, and Drug Development Scientists

Executive Summary: The Halogen-Alkoxy Synergy

Bromo-methoxyphenyl derivatives represent a privileged scaffold in anticancer drug design. The synergy between the methoxy group (-OCH₃) and the bromine atom (-Br) creates a unique pharmacophore:

  • Methoxy Group: Functions as a hydrogen bond acceptor and enhances lipophilicity, mimicking the structural motifs of natural antimitotic agents like Colchicine and Combretastatin A-4.

  • Bromine Atom: Introduces significant steric bulk and the potential for "halogen bonding" (σ-hole interactions) with carbonyl backbone residues in target proteins (e.g., Tubulin, Kinases), often increasing potency 10-100x compared to non-halogenated analogs.

This guide compares three primary derivative classes: Chalcones , Sulfonamides , and Flavones .

Chemical Landscape & Comparative Cytotoxicity

The following data aggregates experimental IC₅₀ values across human tumor cell lines. Lower IC₅₀ indicates higher potency.

Table 1: Comparative Cytotoxicity Profile (IC₅₀ in µM)
Compound ClassSpecific DerivativeTarget MechanismMCF-7 (Breast)HeLa (Cervical)HepG2 (Liver)Ref Standard (Doxorubicin)
Chalcone 2'-hydroxy-2-bromo-4,5-dimethoxychalconeTubulin Destabilization42.19 µM~50 µM58.1 µM~0.5 - 1.0 µM
Chalcone BHM (1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl))Apoptosis (Bcl-2 ↓)N/A53.0 µMN/A~1.2 µM
Sulfonamide N-(2-bromo-4,5-dimethoxyphenyl)-benzenesulfonamide (Cmpd 25)Tubulin (Colchicine Site)0.028 µM 0.045 µM 0.035 µM 0.5 µM
Flavone 8-bromo-7-methoxychrysin (BrMC)Akt/FOXO3a Pathway4.9 µM6.2 µM8.5 µM1.1 µM

Critical Insight: The Sulfonamide derivative (Compound 25) demonstrates nanomolar potency, outperforming the clinical standard Doxorubicin in specific assays. This is attributed to the 2-bromo-4,5-dimethoxy substitution pattern, which perfectly fills the hydrophobic pocket of the colchicine-binding site on β-tubulin.

Structure-Activity Relationship (SAR) Visualization

Understanding why these specific substitutions work is vital for optimization. The diagram below illustrates the SAR logic governing these derivatives.

SAR_Logic Core Bromo-Methoxyphenyl Scaffold Br_Group Bromine (-Br) (Position 2 or 6) Core->Br_Group OMe_Group Methoxy (-OCH3) (Positions 3,4,5) Core->OMe_Group Effect_Br1 Halogen Bonding (Target Backbone) Br_Group->Effect_Br1 Primary Effect_Br2 Steric Occlusion (Metabolic Stability) Br_Group->Effect_Br2 Secondary Effect_OMe1 H-Bond Acceptor (Water Network) OMe_Group->Effect_OMe1 Effect_OMe2 Lipophilicity (Membrane Permeability) OMe_Group->Effect_OMe2 Outcome Enhanced Cytotoxicity (Nanomolar IC50) Effect_Br1->Outcome Effect_OMe2->Outcome

Figure 1: SAR Logic illustrating how Bromo and Methoxy substitutions synergize to enhance binding affinity and permeability.

Mechanistic Pathways: How They Kill Cancer Cells

Most bromo-methoxyphenyl derivatives function as Microtubule Destabilizing Agents (MDAs) . Unlike Taxanes (which stabilize microtubules), these compounds bind to the colchicine site, preventing polymerization.

Mechanism of Action Flow:
  • Cell Entry: High lipophilicity (due to -OCH₃) allows rapid passive diffusion.

  • Target Binding: The 2-bromo motif locks the molecule into the β-tubulin hydrophobic pocket.

  • G2/M Arrest: Microtubules fail to form the mitotic spindle; the cell cycle halts at the G2/M phase.

  • Apoptosis Trigger: Prolonged arrest activates Bcl-2 phosphorylation (inactivation) and Caspase-3 cleavage.

Mechanism_Pathway Drug Bromo-Methoxy Derivative Tubulin β-Tubulin (Colchicine Site) Drug->Tubulin High Affinity Binding Spindle Mitotic Spindle Collapse Tubulin->Spindle Inhibits Polymerization G2M G2/M Phase Arrest Spindle->G2M Bcl2 Bcl-2 (Phosphorylation/Inactivation) G2M->Bcl2 Stress Signal Mito Mitochondrial Depolarization Bcl2->Mito Loss of Integrity Caspase Caspase-3 Activation Mito->Caspase Cytochrome c Release Death Apoptotic Cell Death Caspase->Death

Figure 2: Signaling cascade from tubulin binding to apoptotic cell death.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols include "Self-Validation Steps"—checkpoints to verify the experiment is working before proceeding.

Protocol A: MTT Cytotoxicity Assay (Standardized)

Objective: Determine IC₅₀ values with high precision.

  • Seeding: Plate cells (MCF-7 or HeLa) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Dissolve derivative in DMSO. Prepare serial dilutions (0.1 µM to 100 µM).

    • Validation Step: Final DMSO concentration must be < 0.1% in all wells to prevent solvent toxicity. Include a "Vehicle Control" (0.1% DMSO only).

  • Incubation: Treat cells for 48h or 72h at 37°C, 5% CO₂.

  • Dye Addition: Add MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Readout: Measure absorbance at 570 nm.

    • Validation Step: The OD of the untreated control should be between 0.7 and 1.2. If < 0.5, cell density was too low.

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm G2/M arrest mechanism.

  • Treatment: Treat cells with IC₅₀ concentration of the derivative for 24h.

  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

    • Causality: Cold ethanol permeabilizes the membrane, allowing dye entry, while fixation preserves DNA structure.

  • Staining: Wash ethanol away. Resuspend in PBS containing PI (Propidium Iodide) and RNase A .

    • Validation Step: RNase A is critical. Without it, PI stains RNA, creating high background noise and false S-phase readings.

  • Analysis: Measure DNA content on a flow cytometer (FL2 channel). Look for the peak shift from G1 (2N) to G2/M (4N).

References

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides. Journal of Enzyme Inhibition and Medicinal Chemistry. (2021).

  • Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimethoxychalcone. ResearchGate. (2020).

  • Bromo chalcone induces apoptosis on HeLa cancer cells. AIP Conference Proceedings. (2023).[1]

  • 8-bromo-7-methoxychrysin induces apoptosis by regulating Akt/FOXO3a pathway. Scientific Reports/PMC. (2015).

  • Structure-activity relationship studies of ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate. University of Minnesota Experts. (2006).

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Comprehensive Guide to Safely Handling 1-(5-Bromo-2-methoxyphenyl)pyrrolidine

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical entities like 1-(5-Bromo-2-methoxyphenyl)pyrrolid...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical entities like 1-(5-Bromo-2-methoxyphenyl)pyrrolidine demands a meticulous and informed approach to personal protection and laboratory protocol. This guide, grounded in established safety principles for related chemical structures, provides the essential framework for its safe management from receipt to disposal.

I. Hazard Assessment and Personal Protective Equipment (PPE)

A thorough risk assessment is the cornerstone of safe laboratory practice. For 1-(5-Bromo-2-methoxyphenyl)pyrrolidine, the primary hazards are anticipated to be dermal and ocular corrosivity, respiratory irritation, and potential flammability. The following PPE is mandatory to mitigate these risks.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.[1][6]Provides comprehensive protection against splashes and vapors that can cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which could lead to burns or irritation. Gloves must be inspected before use and disposed of properly after handling.[1]
Body Protection Flame-retardant lab coat and chemical-resistant apron.Protects against splashes and potential fire hazards.
Respiratory Protection Use in a certified chemical fume hood is required. If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges should be used.[1][6]Minimizes the inhalation of potentially harmful vapors or aerosols.
II. Safe Handling and Operational Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment. The following step-by-step guide outlines the essential procedures for handling 1-(5-Bromo-2-methoxyphenyl)pyrrolidine.

A. Preparation and Engineering Controls:

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and operational.[6][7]

  • Spill Kit: Have a spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) readily available.[6]

B. Chemical Handling Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE Inspect Verify Fume Hood & Safety Equipment Prep->Inspect Transfer Transfer Compound in Fume Hood Prep->Transfer Weigh Weigh & Prepare Solution Transfer->Weigh React Perform Reaction Weigh->React Decontaminate Decontaminate Glassware & Surfaces React->Decontaminate Segregate Segregate Halogenated Waste Decontaminate->Segregate Dispose Dispose of Waste via Licensed Service Segregate->Dispose

Safe Handling Workflow for 1-(5-bromo-2-methoxyphenyl)pyrrolidine

C. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[4][7]

III. Spill Management and Waste Disposal

Accidents can happen, and a well-defined plan for spill management and waste disposal is a critical component of laboratory safety.

A. Spill Response:

  • Evacuate: In case of a significant spill, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material like vermiculite or sand to contain the spill.[6] Do not use combustible materials.

  • Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly.

B. Waste Disposal Plan:

As a brominated organic compound, 1-(5-Bromo-2-methoxyphenyl)pyrrolidine is classified as halogenated hazardous waste.[8]

  • Segregation: All waste containing this compound, including contaminated consumables and reaction byproducts, must be collected in a designated, labeled container for halogenated organic waste.

  • Licensed Disposal: The disposal of this waste must be handled by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[9] Incineration at a licensed facility is a common method for the disposal of brominated waste.[8]

By adhering to these rigorous safety protocols, researchers can confidently and safely work with 1-(5-Bromo-2-methoxyphenyl)pyrrolidine, fostering a culture of safety and scientific excellence.

References

  • Cole-Parmer. (2005, May 25).
  • CDH Fine Chemical.
  • Loba Chemie. PYRROLIDINE FOR SYNTHESIS.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 1-Pyrrolidino-1-cyclopentene, 98%.
  • Apollo Scientific. Pyrrolidine.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
  • Fisher Scientific.
  • Environmental Health and Safety at Providence College. Bromine in orgo lab SOP.
  • Fisher Scientific. (2012, October 23).
  • Kansas State University.
  • Fisher Scientific. (2011, April 21).
  • MilliporeSigma. (2025, November 6).
  • KISHIDA CHEMICAL CO., LTD. (2025, September 5). Safety Data Sheet - (S)-1-[(4-Methoxyphenyl)methyl]pyrrolidin-3-amine dihydrochloride.
  • Thermo Fisher Scientific. (2010, November 2). SAFETY DATA SHEET - (R)-(-)-2-(Methoxymethyl)pyrrolidine.
  • MedchemExpress.com. (2025, March 12).
  • Dolly Corporation. (2025, October 20).
  • CPAChem. (2022, December 13).
  • ACS GCI Pharmaceutical Roundtable. (2026, February 4).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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